Letrozole
Description
Significance of Aromatase (CYP19A1) in Biological Systems
Aromatase, also known as estrogen synthetase or estrogen synthase, is a crucial enzyme encoded by the CYP19A1 gene. It belongs to the cytochrome P450 superfamily of monooxygenases, which are involved in various steroidogenesis reactions. Aromatase plays a pivotal role in the biosynthesis of estrogens by catalyzing the irreversible conversion of androgens (C19 steroids) into estrogens (18-carbon phenolic steroids) elsevier.esphysiology.orgwikipedia.org. Specifically, it transforms androstenedione (B190577) into estrone (B1671321) and testosterone (B1683101) into estradiol (B170435) wikipedia.orgfrontiersin.org. This process involves three successive hydroxylations of the 19-methyl group of androgens, followed by the simultaneous elimination of the methyl group as formate (B1220265) and the aromatization of the A-ring wikipedia.org.
Aromatase is found in numerous tissues throughout the body, highlighting its widespread significance in biological systems. These tissues include the gonads (such as ovarian granulosa cells and testicular cells), brain, adipose tissue, placenta, blood vessels, skin, and bone elsevier.eswikipedia.orgfrontiersin.orgresearchgate.net. It is also expressed in pathological tissues like those associated with endometriosis, uterine fibroids, breast cancer, and endometrial cancer wikipedia.org.
In premenopausal women, the ovaries are the primary site of estrogen production facilitated by aromatase. However, in postmenopausal women, peripheral tissues, particularly adipose tissue, become the main source of estrogen synthesis frontiersin.org. The estrogens produced through aromatase activity are essential for various physiological processes, including sexual development, reproduction, bone mass maintenance, and the regulation of gonadotropin secretion elsevier.esphysiology.orgoup.com.
Research in preclinical models, such as mice with a disrupted aromatase gene (Cyp19a1 KO), and studies in men with inactivating mutations of the aromatase gene have underscored the importance of this enzyme. Aromatase deficiency in these cases has been linked to increased testosterone and gonadotropin levels, indicating the critical role of aromatase and its product, estradiol, in regulating gonadotropin secretion oup.com. Beyond its well-established role in reproductive health and hormone-dependent cancers, aromatase and locally produced estrogens in the brain are suggested to contribute to cellular proliferation, cognition, and neuroprotection physiology.orgnih.gov.
The CYP19A1 gene is located on chromosome 15 in humans and comprises nine coding exons and multiple alternative non-coding first exons that regulate tissue-specific expression researchgate.netoup.com. Understanding the local regulation of aromatase expression and activity is crucial for comprehending processes such as the growth of estrogen-dependent breast cancer researchgate.net. Elevated CYP19A1 expression has been associated with a poor prognosis in patients with estrogen receptor-positive breast cancer researchgate.net.
Overview of Third-Generation Aromatase Inhibitors in Research
Aromatase inhibitors (AIs) are a class of drugs designed to block the function of the aromatase enzyme, thereby reducing estrogen production. This mechanism makes them valuable tools in research, particularly in studying estrogen-dependent biological processes and diseases. The development of AIs has progressed through several generations, with the third generation representing a significant advancement in terms of potency and selectivity nih.govresearchgate.netfrontiersin.org.
Third-generation AIs are highly selective for the aromatase enzyme and exhibit greater potency compared to earlier generations nih.govresearchgate.net. This increased specificity minimizes off-target effects, making them more precise tools for investigating the role of aromatase-mediated estrogen synthesis in various research models. Currently, three third-generation AIs are widely used in research and clinical settings: anastrozole (B1683761), letrozole (B1683767), and exemestane (B1683764) researchgate.netnih.govtandfonline.com.
These inhibitors can be broadly classified based on their chemical structure and mechanism of action. Anastrozole and this compound are nonsteroidal compounds that competitively and reversibly bind to the aromatase enzyme researchgate.netnih.gov. Exemestane, on the other hand, is a steroidal AI that acts as a mechanism-based, irreversible inactivator of aromatase, meaning it forms a covalent bond with the enzyme, leading to its degradation researchgate.netnih.govd-nb.info.
In preclinical research, third-generation AIs have been instrumental in developing and utilizing models of estrogen-dependent conditions. For instance, they are used in models simulating postmenopausal hormone-dependent breast cancer, often involving the inoculation of aromatase-transfected human breast cancer cells (e.g., MCF-7CA) into ovariectomized mice cancernetwork.comaacrjournals.orgaacrjournals.org. These models rely on the tumor cells synthesizing estrogen from androgen substrates via aromatase to stimulate their proliferation cancernetwork.comaacrjournals.org. Studies using these models have compared the effectiveness of different AIs and antiestrogens, providing valuable insights into their mechanisms of action and potential combinations cancernetwork.comaacrjournals.orgaacrjournals.org.
Research has shown that third-generation AIs can reduce systemic estrogen levels significantly, by as much as 98% frontiersin.orgnih.gov. This profound estrogen suppression allows researchers to study the consequences of near-complete estrogen deprivation in various biological systems. Preclinical studies have demonstrated the potent inhibitory effects of these compounds on tumor growth in estrogen-dependent models cancernetwork.comaacrjournals.org.
While much of the research on third-generation AIs has focused on breast cancer, their application in basic research extends to exploring the role of aromatase in other tissues and conditions where it is expressed. For example, preclinical studies have investigated the potential utility of this compound in treating gliomas, given that glioma cells have been shown to express CYP19A1 nih.govnih.gov. These studies assess the in vitro cytotoxicity of AIs against glioma cell lines and their in vivo activity in animal models, correlating cytotoxicity with aromatase activity inhibition nih.govnih.gov.
The development and application of third-generation AIs in research have significantly advanced our understanding of estrogen biosynthesis and its impact on various physiological and pathological processes. Their high potency and selectivity make them indispensable tools for dissecting the intricate roles of aromatase in biological systems.
Historical Context of this compound Discovery and Preclinical Development
The discovery and preclinical development of this compound are part of a broader history of research into inhibiting estrogen synthesis as a therapeutic strategy, particularly for hormone-dependent breast cancer. The concept of blocking estrogen production gained traction following the understanding of estrogen's role in stimulating the growth of certain breast cancers. Early efforts in aromatase inhibition began with compounds like aminoglutethimide (B1683760), introduced in the 1980s, which served as a first-generation AI tandfonline.comnih.govspringermedizin.de. While effective, aminoglutethimide had limitations due to its lack of specificity, inhibiting other cytochrome P450 enzymes as well tandfonline.comoup.com. This spurred the search for more potent and selective inhibitors.
The development pathway progressed through second-generation inhibitors like formestane (B1683765) (steroidal) and fadrozole (B1662666) (nonsteroidal) nih.govspringermedizin.de. These compounds offered improvements over aminoglutethimide but the quest for even more effective and specific agents continued oup.com.
This compound (originally known as CGS 20267) emerged from the screening efforts of scientists at Ciba-Geigy AG (now part of Novartis AG) in the 1980s britannica.comresearchgate.net. These researchers were specifically screening compounds for their ability to inhibit aromatase britannica.com. This compound was identified as a highly promising compound through a combination of bioassays and radioimmunoassays (RIA) oup.com.
Preclinical studies were crucial in establishing the potential of this compound. In vivo assays conducted in 1986 demonstrated that this new compound was a third-generation, nonsteroidal aromatase inhibitor researchgate.net. A key finding from early preclinical work was the exceptional potency of this compound. Studies in animal models, such as the intratumoral aromatase model in nude mice, showed that this compound was significantly more potent than previously tested AIs in reducing estrogenic effects on target tissues, such as inhibiting tumor proliferation and reducing uterine weight cancernetwork.comaacrjournals.orgaacrjournals.orgnih.govspringermedizin.deresearchgate.net. Doses as low as 1 µg/kg showed dose-dependent reductions in uterine weight in preclinical models nih.govspringermedizin.de.
Detailed preclinical profiling confirmed this compound as the most potent and selective AI tested at that time nih.govspringermedizin.de. This selectivity was a critical advantage over earlier generations, as it meant this compound could inhibit aromatase effectively with reduced potential for off-target effects on other steroid synthesis pathways nih.gov.
Preclinical models, particularly the MCF-7CA xenograft model in ovariectomized nude mice, were instrumental in evaluating this compound's antitumor activity cancernetwork.comaacrjournals.orgaacrjournals.org. These studies demonstrated that this compound was a highly potent inhibitor of tumor proliferation and more effective than tamoxifen (B1202) in this model cancernetwork.com. Preclinical comparisons with other AIs like anastrozole and fulvestrant (B1683766) in these models also indicated that this compound was more effective in reducing tumor volume aacrjournals.org.
Further preclinical research explored different treatment strategies, including combinations of this compound with antiestrogens like tamoxifen. Interestingly, studies in the mouse model suggested that combining this compound or anastrozole with tamoxifen was no more effective than the AI alone, and in some cases, less effective cancernetwork.comaacrjournals.orgaacrjournals.org. This finding from preclinical studies provided valuable data that informed the design and interpretation of later clinical trials aacrjournals.org.
Properties
CAS No. |
1128090-51-5 |
|---|---|
Molecular Formula |
C30H26N6O3 |
Origin of Product |
United States |
Letrozole: Molecular Mechanism of Action and Enzyme Kinetics
Structural Basis of Aromatase Inhibition by Letrozole (B1683767)
This compound's inhibitory activity is directly related to its molecular structure and how it interacts with the active site of the aromatase enzyme. cnr.it
Nonsteroidal Type II Aromatase Inhibition
This compound is classified as a nonsteroidal Type II aromatase inhibitor. drugbank.comwikipedia.org Unlike steroidal inhibitors which are structural mimics of the androgen substrates and act as suicide inhibitors, nonsteroidal inhibitors like this compound bind reversibly to the aromatase enzyme. wikipedia.orgjcrpe.orgwikipedia.org this compound's structure contains a 1,2,4-triazole (B32235) moiety, a common feature among Type II inhibitors, which is crucial for its interaction with the enzyme. apexbt.com
Reversible Binding to Heme Component of Cytochrome P450 Aromatase
The core mechanism of this compound's action involves its reversible binding to the heme component within the active site of the cytochrome P450 aromatase enzyme. springermedizin.decnr.itantibodies-online.com The nitrogen atom in the triazole ring of this compound coordinates with the iron atom in the heme moiety. wikipedia.orgresearchgate.net This interaction blocks the active site, preventing the binding of endogenous androgens and thus inhibiting the electron transfer chain necessary for the aromatization process. drugbank.comfrontiersin.org Computational studies have shown that this compound anchors to the main protein binding site, occupying a similar location to the natural substrate androstenedione (B190577). cnr.it The diphenylmethane (B89790) scaffold of this compound is thought to mimic the backbone of steroids, facilitating its binding within the pocket. cnr.it
Enzymatic Inhibition Profile
This compound demonstrates potent inhibition across the key enzymatic conversions catalyzed by aromatase.
Inhibition of Androstenedione to Estrone (B1671321) Conversion
Aromatase catalyzes the conversion of androstenedione to estrone. pharmgkb.orgwikipedia.orgnih.gov this compound effectively inhibits this reaction by competing with androstenedione for binding to the enzyme's active site. drugbank.commedkoo.com Studies in postmenopausal women with breast cancer have shown that this compound significantly inhibits the peripheral aromatization of androstenedione to estrone. nih.gov
Inhibition of Testosterone (B1683101) to 17β-Estradiol Conversion
Similarly, aromatase is responsible for converting testosterone to 17β-estradiol. pharmgkb.orgspringermedizin.de this compound's inhibitory action also extends to this conversion, blocking the production of this potent estrogen. springermedizin.demedkoo.com By inhibiting both the androstenedione to estrone and testosterone to estradiol (B170435) pathways, this compound achieves a comprehensive reduction in estrogen levels. springermedizin.dencats.io
Potency and Selectivity for Intracellular Aromatase in Preclinical Models
Preclinical studies have consistently demonstrated the high potency and selectivity of this compound for inhibiting intracellular aromatase. nih.govmedkoo.com In cell-based assays using intact rodent cells, normal human adipose fibroblasts, and human cancer cell lines, this compound has shown significantly greater potency compared to other aromatase inhibitors like anastrozole (B1683761). nih.govnih.gov For instance, in human adipose fibroblasts, this compound demonstrated an IC50 of 0.8 nM compared to 14 nM for anastrozole. nih.gov This higher potency in cellular contexts, where the enzyme is in its native intracellular environment, is a key characteristic of this compound. nih.govendocrine.org this compound's selectivity is evidenced by its negligible effect on other steroidogenic pathways, such as the production of corticosteroids, at therapeutic concentrations. drugbank.comantibodies-online.commedkoo.com This high selectivity minimizes off-target effects on other hormone levels. drugbank.comfrontiersin.org
Data from preclinical studies comparing the potency of this compound and anastrozole in inhibiting intracellular aromatase are summarized in the table below. nih.gov
| Cell Type | This compound IC₅₀ (nM) | Anastrozole IC₅₀ (nM) |
| Intact Rodent Cells | 20 | 600 |
| Normal Human Adipose Fibroblasts | 0.8 | 14 |
| Human Cancer Cell Line (MCF-7Ca) | 0.07 | 0.82 |
| Human Cancer Cell Line (JEG-3) | 0.07 | 0.99 |
This table presents data on the half-maximal inhibitory concentration (IC₅₀) of this compound and anastrozole in various cell types, illustrating this compound's higher potency in inhibiting intracellular aromatase.
Further research findings highlight this compound's near-complete inhibition of aromatase in peripheral tissues, leading to profound suppression of whole-body aromatization. nih.govnih.gov This extensive inhibition of estrogen synthesis is a primary factor contributing to its effectiveness in treating hormone-responsive breast cancer. nih.govendocrine.org
Enzyme Kinetics and Binding Modes
The interaction of this compound with aromatase can be characterized through enzyme kinetics, which provides insight into the nature of the inhibitory mechanism and the affinity of the inhibitor for the enzyme. This compound's binding to aromatase is a reversible process involving non-covalent interactions wikipedia.org. A key interaction involves the triazole ring of this compound binding to the heme moiety of the cytochrome P450 unit within the aromatase enzyme medkoo.comwikipedia.orgwikipedia.org. Additionally, the cyanobenzyl moiety of this compound is thought to mimic the steroid backbone of the natural substrate, androstenedione wikipedia.org.
Competitive Inhibition Characteristics
While some sources initially suggested or demonstrated competitive inhibition for this compound, particularly in certain experimental setups or when compared to other compounds, the prevailing understanding and more recent research indicate a more complex inhibition profile researchgate.netresearchgate.net. Early classifications often categorized non-steroidal AIs like this compound as competitive inhibitors that reversibly bind to the active site medkoo.comuspharmacist.comcancernetwork.com. This competitive binding would prevent the substrate from accessing the active site and undergoing aromatization drugbank.com.
However, detailed enzyme kinetic analyses have provided a more nuanced view. For instance, one study utilizing MCF-7aro cells reported this compound as a competitive inhibitor with a calculated Ki value of 0.41 nM researchgate.net. Another study investigating the inhibition of other cytochrome P450 enzymes by this compound found competitive inhibition for CYP2A6 nih.gov.
Despite these instances, the primary mechanism described in more recent literature leans towards noncompetitive or mixed-mode inhibition when considering the full kinetic profile and potential allosteric effects researchgate.netrsc.org.
Noncompetitive and Mixed-Mode Michaelis Inhibition
More recent and detailed kinetic studies, including graphical representations of aromatase inhibition by this compound, suggest a noncompetitive binding mode researchgate.net. This type of inhibition indicates that this compound can bind to the enzyme at a site distinct from the substrate-binding site rsc.org. Binding at this allosteric site can still affect the enzyme's catalytic activity researchgate.netrsc.org.
Research indicates that this compound binds to a distinct site on aromatase, exhibiting both noncompetitive and mixed-mode type Michaelis inhibition researchgate.netrsc.org. This behavior has also been observed for other noncompetitive AIs researchgate.netrsc.org. The mechanism underlying this mixed-mode inhibition for aromatase and other cytochrome P450 enzymes is not fully elucidated rsc.org. However, the observation of noncompetitive/mixed inhibition suggests the presence of allosteric sites on aromatase researchgate.net.
Molecular docking studies support the idea that this compound can bind within the main protein binding site, overlapping with the location of the endogenous ligand androstenedione tandfonline.comcnr.it. This compound's diphenylmethane scaffold is thought to mimic the steroid backbone, allowing it to occupy a similar space within the binding pocket cnr.it. The binding energy for this compound in the main binding site has been estimated to correspond to a dissociation constant in the low micromolar range tandfonline.comcnr.it. However, the observed noncompetitive and mixed-mode kinetics suggest that interactions at sites other than the primary substrate-binding site also play a significant role in this compound's inhibitory activity researchgate.netrsc.org. The precise molecular basis for the noncompetitive and mixed-mode inhibition, particularly the nature and location of potential allosteric binding sites, remains an area of ongoing research researchgate.netrsc.orgunimi.it.
Interactive Data Table: Enzyme Kinetic Parameters for this compound
| Parameter | Value | Enzyme/System | Inhibition Type | Source |
| Ki | 0.41 nM | Aromatase (MCF-7aro cells) | Competitive | researchgate.net |
| Ki | 4.6 µM | CYP2A6 (HLMs) | Competitive | nih.gov |
| Ki | 5.0 µM | CYP2A6 (expressed) | Competitive | nih.gov |
| IC50 | 5.90 µM | CYP2A6 (HLMs) | Not specified (inhibition value) | nih.gov |
| IC50 | 12.52 µM | CYP2A6 (expressed) | Not specified (inhibition value) | nih.gov |
| IC50 | 24.8 µM | CYP2C19 (HLMs) | Not specified (inhibition value) | nih.gov |
| IC50 | 62.9 µM | CYP2C19 (expressed) | Not specified (inhibition value) | nih.gov |
| Ki | 0.1 to 1 nM | Aromatase | Competitive (Historically reported) | researchgate.net |
This compound is a potent nonsteroidal aromatase inhibitor that has been extensively studied in preclinical settings to understand its potential therapeutic applications and mechanisms of action. Preclinical research involving both in vitro cellular models and in vivo animal models has provided valuable insights into the effects of this compound on various cancer types, particularly hormone-dependent breast cancer and, in some studies, other malignancies like gliomas.
Preclinical Modeling of Letrozole Activity
In Vivo Animal Models
Chemically-Induced Tumor Models (e.g., DMBA-induced mammary tumors in rats)
Chemically-induced mammary tumors, such as those induced by 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in female rats, are a well-established hormone-dependent breast cancer model used to study chemically induced tumors in the mammary gland. This model is considered relevant to the development of breast cancer in women and is favored for evaluating chemopreventive agents. oncohemakey.commdpi.com Sprague-Dawley rats are commonly used in DMBA-induced carcinogenesis studies, with DMBA administration often resulting in a high incidence of mammary tumors. mdpi.com
Preclinical studies have investigated the effects of various agents, including isoflavones, in combination with or in the context of aromatase inhibition in these models. For instance, dietary genistein (B1671435) has been shown to increase the growth of MCF-7Ca tumors implanted in ovariectomized mice. oncohemakey.com In the presence of androstenedione (B190577) and letrozole (B1683767), dietary genistein reversed the inhibitory effect of this compound on MCF-7Ca tumor growth in a dose-dependent manner. oncohemakey.com Conversely, some research indicated that soy isoflavone (B191592) intake inhibited the development of DMBA-induced mammary tumors in normal and ovariectomized rats, potentially due to increased antioxidant and estrogenic activities. oncohemakey.com In these studies, isoflavone treatment significantly decreased markers of oxidative stress and increased antioxidant levels. oncohemakey.com
This compound itself has been evaluated in DMBA-induced breast cancer rat models, demonstrating an anti-breast cancer effect when delivered via nanoemulsion-based transdermal creams. nih.gov
Glioblastoma Models (e.g., C6 glioma in rats)
Glioblastoma (GBM) is an aggressive primary brain tumor with limited therapeutic options. Preclinical studies have explored the potential of repurposing this compound for the treatment of gliomas, based on the expression of aromatase (encoded by CYP19A1) in these tumors. nih.govaacrjournals.orgnih.gov Aromatase expression has been observed in various human glioma cell lines (LN229, T98G, U373MG, U251MG, U87MG) and the rat C6 glioma cell line. nih.govnih.gov
In vitro studies using these cell lines have demonstrated that this compound exerts cytotoxicity and decreases aromatase activity. nih.govnih.gov The half maximal inhibitory concentration (IC50) of this compound in these glioma cell lines ranged from 0.1 to 3.5 μmol/L. nih.govnih.gov
In vivo activity of this compound has been assessed in Sprague-Dawley rats orthotopically implanted with C6 gliomas. nih.govnih.gov Using μPET/CT imaging with [(18)F]-fluorodeoxyglucose (F18-FDG) as a radiotracer, a marked reduction in active tumor volume (>75%) was observed after 8 days of this compound treatment (4 mg/kg/day). nih.govnih.gov Immunohistochemical analysis revealed a significant reduction in aromatase expression in the tumoral regions of the brain after this compound treatment. nih.govnih.gov
This compound has shown the ability to cross the blood-brain and blood-tumor barriers in Sprague-Dawley rats with C6 glioma implants, with intratumoral levels approximately twofold higher than in the normal hemisphere. nih.gov Peak tumoral levels ranging from 0.3 to 1.25 μmol/L were observed after a single dose of 4 mg/kg, exceeding the in vitro IC50 values for C6 glioma cells. nih.gov
Further studies using patient-derived GBM cell lines have also shown that this compound can significantly reduce proliferation, migration, and gliomasphere forming capacity in vitro, supporting findings from conventional glioma cell lines. oncotarget.com
Polycystic Ovary Syndrome (PCOS) Induction Models in Rodents
The this compound-induced rodent model is widely used in preclinical research to mimic the phenotypes of Polycystic Ovary Syndrome (PCOS), a common endocrine disorder characterized by hormonal imbalances, ovarian dysfunction, and metabolic disturbances. brieflands.cominformaticsjournals.co.in this compound induces PCOS-like traits by inhibiting aromatase, which leads to decreased estrogen production, disruption of hormonal feedback, and consequently, elevated luteinizing hormone (LH) and androgen levels, mirroring the hormonal and structural complexity of human PCOS. brieflands.com
Studies in rats have shown that this compound effectively induces PCOS-like characteristics, including ovarian cysts, irregular estrous cycles, hyperandrogenism, insulin (B600854) resistance, and inflammation. brieflands.com The use of this compound as an induction agent in mice also produces a phenotype similar to human PCOS with good consistency. brieflands.com
A this compound-induced PCOS mouse model using peripubertal female C57BL/6 mice treated for 5 weeks with this compound demonstrated increased serum testosterone (B1683101) and normal diestrus levels of estradiol (B170435), similar to the hyperandrogenemia and follicular phase estrogen levels seen in women with PCOS. oup.com These mice developed enlarged, polycystic ovaries lacking corpora lutea, were mostly acyclic, and infertile. oup.com They also exhibited elevated serum LH levels and higher Lhb mRNA in the pituitary, while serum FSH and Fshb were significantly reduced, indicating differential effects on gonadotropins akin to PCOS. oup.com
Furthermore, the this compound mouse model of PCOS has displayed metabolic features such as obesity, increased fat mass, elevated basal glucose levels, and impaired glucose tolerance. plos.org This model has also been used to investigate the gut microbiome, revealing significant diet-independent changes and a reduction in species and phylogenetic richness following this compound treatment, suggesting that hyperandrogenemia in PCOS may alter the gut microbiome. plos.org
Combining this compound with a high-fat diet in rats has been shown to induce a PCOS model that closely recapitulates the ovarian and endocrine features of human obese insulin-resistant PCOS, including anovulatory cycles, polycystic ovarian morphology, increased body weight, elevated testosterone levels, abnormal glucose and lipid metabolism, and insulin resistance. nih.gov
Ovariectomized Mouse Models for Neurobiological Studies
Ovariectomized mouse models are utilized to study the impact of estrogen deprivation on neurobiological functions, and this compound has been employed in these models to investigate the effects of inhibiting estrogen synthesis in the brain. Aromatase activity is present in various brain regions, including the hypothalamus and cerebral cortex. eneuro.org
Studies in ovariectomized mice treated with this compound have explored its effects on synaptic plasticity and cognitive function. Chronic inhibition of aromatase by this compound (1 mg/kg/day) in ovariectomized mice for up to 3 weeks did not affect spine density in the neocortical layer 5 pyramidal cells but reduced spine turnover. researchgate.netnih.gov Long-term potentiation (LTP) in the somatosensory cortex was also reduced in slices from this compound-treated mice, indicating deficits in structural and functional plasticity. researchgate.netnih.gov
Interestingly, while ovariectomized mice performed worse than intact controls in the novel object recognition test, this compound treatment surprisingly rescued this deficit. researchgate.netnih.gov However, other research suggests that this compound administration negatively impacted memory consolidation and hippocampal spine synaptic density in recently ovariectomized mice. eneuro.orgnih.gov Systemic inhibition of aromatase with this compound in cyclic and ovariectomized female mice significantly reduced the number of spine synapses in the hippocampus but not in the prefrontal or cerebellar cortex. nih.gov This was associated with a down-regulation of the N-methyl-D-aspartate receptor NR1. nih.gov
The effects of this compound on synaptic protein expression in ovariectomized mice varied with treatment duration; synaptophysin and spinophilin expression were down-regulated after 7 days but up-regulated after 4 weeks of treatment. nih.gov These findings suggest that systemic aromatase inhibition in mice affects structural synaptic plasticity in the hippocampus. nih.gov
This compound administration following short-term ovariectomy significantly decreased luciferase activity in ERE-luciferase reporter mice, indicating an impact on neuroestrogen-dependent transcriptional activity. eneuro.org However, this compound did not impact luciferase activity following long-term ovariectomy. eneuro.org Systemic estradiol treatment increased brain estradiol levels in a dose-dependent manner, and this effect was blocked by systemic this compound injections. eneuro.org
Liver Fibrosis Mouse Models
Preclinical studies have investigated the potential of repurposing this compound for the treatment of liver fibrosis, a condition for which established treatment strategies are lacking. researchgate.netplos.orgplos.org this compound has been reported to suppress liver fibrosis in murine models. researchgate.netplos.orgplos.orgnih.gov
Gene expression screening assays using chimeric mice with humanized hepatocytes identified this compound as having a modifying effect on fibrosis-related gene expression, including YAP, CTGF, TGF-β, and CYP26A1. researchgate.netnih.gov
This compound administration in mouse models of liver fibrosis induced by carbon tetrachloride (CCl4) and a methionine choline-deficient (MCD) diet ameliorated the fibrosis. researchgate.netnih.gov The proposed mechanisms involve the inhibition of the Yap-Ctgf profibrotic pathway. researchgate.netnih.gov This inhibition is linked to a decrease in retinoic acid levels in hepatocytes, caused by the suppression of hepatic retinol (B82714) dehydrogenase (Hsd17b13) and activation of retinoic acid hydrogenase (Cyp26a1). researchgate.netnih.gov
Molecular and Cellular Effects of Letrozole in Research Models
Estrogen Synthesis Modulation Beyond Aromatase
Letrozole's principal function is the potent and selective inhibition of aromatase (CYP19A1), the enzyme responsible for the conversion of androgens, such as androstenedione (B190577) and testosterone (B1683101), into estrogens, primarily estrone (B1671321) and 17β-estradiol springermedizin.depatsnap.comnih.govresearchgate.net. This inhibition is achieved through reversible binding to the heme component of the aromatase enzyme springermedizin.depatsnap.com. In postmenopausal women, where extragonadal tissues like adipose tissue are the primary sites of estrogen production via aromatase, This compound (B1683767) effectively suppresses systemic estrogen levels mdpi.comoup.com. Research in aromatase-overexpressing cell lines, such as MCF-7aro, demonstrates that this compound significantly inhibits the proliferation driven by endogenous aromatase activity and androgen substrates researchgate.netaacrjournals.org. While its dominant effect is the reduction of estrogen synthesis, some studies suggest potential interactions with other estrogen-dependent pathways, although the direct mechanisms beyond aromatase inhibition are less defined researchgate.net. The profound suppression of estrogen achieved by this compound is considered a key factor in its anti-tumor activity in hormone-sensitive cancers nih.govresearchgate.net.
Impact on Intracellular Signaling Pathways
Beyond its direct impact on estrogen levels, this compound has been shown to influence critical intracellular signaling pathways involved in cell growth, survival, and the development of resistance to endocrine therapy.
Phosphoinositide 3-Kinase (PI3K) Pathway Modulation
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in breast cancer, contributing to endocrine resistance frontiersin.orgnih.govresearchgate.net. Research indicates that this compound can modulate this pathway, and importantly, its efficacy can be enhanced by targeting the PI3K pathway concurrently. Studies combining this compound with PI3K inhibitors, such as NVP-AEW541 or taselisib (B612264) (GDC-0032), have demonstrated synergistic inhibition of proliferation and increased apoptosis in aromatase-expressing breast cancer cell lines like MCF7/Aro and T47D/Aro springermedizin.deaacrjournals.orgnih.govnih.govnih.gov. This suggests a significant interplay between estrogen signaling and the PI3K pathway. This compound and NVP-AEW541 have been shown to modulate IGF-IR signaling via the PI3K/PKB axis, with the combination leading to an additive reduction in phospho-PKB/Akt levels and upstream components like IGF-IRβ, IRS-1, and phospho-IRS-1 springermedizin.de. Elevated PI3K pathway signaling has also been observed in cell lines that have acquired resistance to this compound, indicating its role in mediating escape from estrogen deprivation aacrjournals.orgnih.gov.
Cross-Talk with Insulin-like Growth Factor I Receptor (IGF-IR) Signaling
Significant cross-talk exists between the Estrogen Receptor (ER) and the Insulin-like Growth Factor I Receptor (IGF-IR) signaling pathways, influencing breast cancer initiation and progression nih.govplos.org. Activation of IGF-IR by its ligands, IGF-I and IGF-II, triggers downstream cascades including the PI3K and MAPK pathways, promoting proliferation and survival nih.gov. Studies investigating the combination of this compound with selective IGF-IR inhibitors, such as NVP-AEW541, have shown synergistic anti-proliferative and pro-apoptotic effects in aromatase-expressing breast cancer cell lines springermedizin.denih.govnih.gov. This synergy underscores the importance of the interplay between estrogen signaling, suppressed by this compound, and the IGF-IR pathway. The combination of this compound and NVP-AEW541 synergistically inhibited androstenedione-dependent proliferation in MCF7/Aro and T47D/Aro cells, with combination index values of 0.6 or less springermedizin.denih.gov. This synergistic effect correlated with higher levels of apoptosis compared to single-agent treatments springermedizin.denih.gov.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Effects
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in regulating cellular processes, including proliferation, differentiation, and survival mdpi.com. The interaction between this compound and the MAPK/ERK pathway appears to be context-dependent. In studies using mouse spermatogonia (GC-1 spg cells), this compound treatment led to a significant increase in the mRNA and protein expression levels of Ras/ERK1/c-Myc, components of the classical MAPK pathway, which was associated with increased cell proliferation in this model nih.govresearchgate.netspandidos-publications.com. Conversely, inhibition of the MAPK pathway reversed these effects nih.govspandidos-publications.com. This suggests that in certain cell types, this compound may activate the MAPK pathway. In the context of this compound-resistant breast cancer models, upregulation of the MEK-ERK pathway has been observed as a mechanism of acquired resistance, and dual inhibition of the PI3K-AKT-mTOR and MEK-ERK pathways has shown promise in overcoming this resistance in preclinical models researchgate.netnih.gov.
Influence on Cellular Phenotypes
The molecular effects of this compound manifest as significant changes in cellular phenotypes, most notably in the inhibition of proliferation in hormone-sensitive cancer cells.
Inhibition of Cellular Proliferation
This compound's primary impact on cellular phenotype in estrogen-dependent breast cancer models is the potent inhibition of proliferation. By drastically reducing estrogen levels, this compound removes the key growth stimulus for cancer cells expressing the estrogen receptor patsnap.comnih.govresearchgate.netnih.gov. Studies utilizing aromatase-expressing cell lines, such as MCF-7aro, have consistently demonstrated that this compound treatment leads to a significant suppression of cell growth researchgate.netaacrjournals.orgresearchgate.net. This anti-proliferative effect has been shown to be dose-dependent in various models nih.govresearchgate.net. For instance, in MCF-7Ca xenograft models, this compound produced dose-dependent inhibition of tumor growth, resulting in complete inhibition at a daily dose of 10 μ g/animal/day nih.gov. Comparative studies in these models have shown this compound to be more effective at suppressing tumor growth than tamoxifen (B1202) nih.gov. The synergistic effects observed when combining this compound with inhibitors of pathways like PI3K or IGF-IR further highlight how targeting compensatory growth pathways enhances the inhibition of proliferation springermedizin.denih.govnih.gov. This compound has also demonstrated the ability to decrease proliferation in other cancer cell types, such as patient-derived glioblastoma cells oncotarget.com.
Here is a summary of research findings on this compound's effects on cellular proliferation in various models:
| Model/Cell Type | Treatment | Key Finding on Proliferation | Source |
| MCF-7aro cells | This compound (in presence of androgen) | Significantly suppressed endogenous aromatase-induced proliferation. | researchgate.netaacrjournals.org |
| MCF7/Aro and T47D/Aro cells | This compound + NVP-AEW541 (IGF-IR inhibitor) | Synergistically inhibited androstenedione-dependent proliferation with low combination indices. | springermedizin.denih.govnih.gov |
| Mouse GC-1 spg cells | This compound | Significantly promoted proliferation via activation of the MAPK pathway. | nih.govspandidos-publications.com |
| Patient-derived Glioblastoma cells | Free-Letrozole (0.1 μM) | Led to a significant decrease in cell proliferation. | oncotarget.com |
| MCF-7Ca xenograft model | This compound (0–100 nM) | Produced dose-dependent inhibition of tumor growth, with complete inhibition at 10 μ g/animal/day . | nih.govresearchgate.net |
| ER-positive MCF-7 cells | This compound (10 nM) | Potent inhibitor of cell proliferation. | researchgate.netnih.gov |
Beyond inhibiting proliferation, this compound has been shown to induce apoptosis, particularly in combination with inhibitors targeting pathways like IGF-IR springermedizin.denih.gov. Furthermore, studies suggest this compound can influence other cellular behaviors such as migration and invasion, potentially by affecting the expression of matrix metalloproteinases (MMPs) researchgate.netnih.govnih.gov.
Induction of Apoptosis
Research indicates that this compound can induce apoptosis in various cell models, particularly in the context of estrogen-dependent breast cancer cells. Studies using human breast cancer cell lines, such as MCF-7 cells stably expressing aromatase (MCF-7Ca), have investigated the mechanisms of apoptosis induced by this compound. aacrjournals.org The combination of this compound with other agents, such as quercetin (B1663063) or inhibitors of insulin-like growth factor I receptor (IGF-IR), has shown synergistic effects in inducing apoptosis in breast cancer cells. springermedizin.dejrespharm.com For instance, the combination of this compound and NVP-AEW541, an IGF-IR inhibitor, correlated with higher levels of apoptosis compared to single-agent treatments in aromatase-expressing breast cancer cell lines. springermedizin.de In vitro studies using this compound-loaded niosomes also demonstrated induction of apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines. dovepress.com This induction of apoptosis was associated with the down-regulation of the anti-apoptotic gene Bcl-2 and the up-regulation of pro-apoptotic genes like Bax and p53. dovepress.comresearchgate.net Caspase-3 activity, a key indicator of apoptosis, was significantly increased in MCF-7 and MDA-MB-231 cells treated with a combination of quercetin and this compound. jrespharm.com
Alterations in Gene and Protein Expression Profiles
This compound treatment has been shown to alter gene and protein expression profiles in various research models. In studies examining this compound-resistant breast cancer cells compared to sensitive cells, significant changes in protein expression have been observed. Quantitative proteomic analysis of this compound-resistant LTLT-Ca cells versus sensitive AC-1 cells identified 411 significantly up-regulated and 452 significantly down-regulated proteins. nih.gov These changes were associated with a shift towards a hormone-independent, more aggressive phenotype, increased cell motility, and epithelial-to-mesenchymal transition (EMT). nih.gov Specific protein changes in this compound-resistant cells include the overexpression of epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK), and human epidermal growth factor receptor 2 (HER2), while aromatase and ERα were down-regulated. nih.govresearchgate.netresearchgate.net Targeted gene expression arrays confirmed the up-regulation of EGFR and HER2 and dramatic reduction of ERα and pS2 in this compound-resistant cells. nih.gov
Transcriptome analysis in golden pompano (Trachinotus ovatus) treated with this compound revealed 156, 890, and 1286 differentially expressed genes (DEGs) in the hypothalamus, liver, and gonad, respectively. mdpi.com These DEGs were involved in processes such as oocyte meiosis and steroid-hormone synthesis. mdpi.com Sequential analysis of gene expression profiles in breast tumors during neoadjuvant this compound therapy showed more genes were changed at 3 months compared to 14 days. nih.gov Early changes (14 days) were associated with cell cycle (downregulation), blood vessel development, and extracellular matrix (upregulation), while late changes (3 months) included decreased 'cellular metabolic process' and 'generation of precursor metabolites and energy', and increased 'cell adhesion' and 'biological adhesion'. nih.gov A notable difference was the location of downregulated genes, being nuclear structures at 14 days and mitochondria after 3 months. nih.gov
Interactive Table 1: Protein Expression Changes in this compound-Resistant Breast Cancer Cells (LTLT-Ca vs AC-1) nih.gov
| Protein | Fold Change (LTLT-Ca / AC-1) | Significance (p-value) |
| MAP3K6 | 3.2 | <0.01 |
| Protein disulfide isomerase | 3.195 | <0.01 |
| Midasin | 2.759 | <0.001 |
| FKBP4 | 0.484 | <0.001 |
| EGFR | ~28 (gene expression) | Not specified |
| HER2 | ~6 (gene expression) | Not specified |
| ERα | ~0.036 (gene expression) | Not specified |
| pS2 | ~0.0009 (gene expression) | Not specified |
Note: Fold changes for EGFR, HER2, ERα, and pS2 are based on targeted gene expression arrays, not the global proteomic analysis of 1743 proteins. nih.gov
Metabolic Reprogramming in Non-Oncological Models
This compound has been shown to induce metabolic changes in non-oncological models, particularly in cardiac tissue.
Glycolysis Activation in Cardiomyocytes
Studies in female rats exposed to this compound for four weeks demonstrated metabolic changes in the left ventricle, including increased glycolysis. nih.govnih.gov In vitro studies using H9c2 cells, a cardiomyocyte cell line, showed that this compound increased glycolysis in the presence of high glucose concentrations and increased the extracellular acidification rate (ECAR), indicating enhanced glucose consumption. nih.gov This suggests that this compound facilitates glucose consumption in cardiomyocytes independently of its role in modulating estrogen levels. nih.gov The levels of glycolytic enzymes, such as hexokinase 2 (HK2) and pyruvate (B1213749) kinase muscle form 2 (PKM2), were found to be increased in this compound-treated rats. nih.gov HK2, which catalyzes the first step of glycolysis, showed a 1.82-fold increase, and PKM2, which catalyzes the last step, showed a 1.42-fold increase in this compound-treated rats compared to vehicle-treated rats. nih.gov
Interactive Table 2: Glycolytic Enzyme Expression in this compound-Treated Rat Hearts nih.gov
| Enzyme | Fold Change (this compound vs Vehicle) | Significance (p-value) |
| HK2 | 1.82 | <0.05 |
| PKM2 | 1.42 | <0.05 |
Neurobiological and Cognitive Effects in Animal Models
This compound has been investigated for its effects on the brain and cognitive function in animal models.
Impact on Brain Estrogen Levels
This compound, as an aromatase inhibitor, is expected to reduce estrogen synthesis. Studies in animal models have examined its impact on brain estrogen levels. In common marmosets, this compound treatment reduced peripheral levels of estradiol (B170435) (E2) but unexpectedly increased E2 levels in the hippocampus. jneurosci.org In rats, intra-cerebroventricular (ICV) administration of this compound significantly decreased hippocampal E2 levels in a dose-dependent manner. nih.gov this compound is known to cross the blood-brain barrier, and its exposure to the brain is dose-dependent in rats. jneurosci.org Chronic this compound treatment in ovariectomized mice significantly reduced serum E2 levels, with most levels falling below the detection limit of the ELISA assay. eneuro.org
Interactive Table 3: Hippocampal E2 Levels in this compound-Treated Rats (ICV Administration) nih.gov
| This compound Dose (µg) | Hippocampal E2 Levels (pg/g) (Mean ± SEM) | Significance (vs Vehicle) |
| Vehicle | Not specified | - |
| 0.2 | Significantly decreased | <0.05 |
| 0.4 | Significantly decreased | <0.05 |
| 0.8 | Significantly decreased | <0.05 |
Note: Specific mean ± SEM values for E2 levels were not provided in the search snippet for the this compound-treated groups, only that they were significantly decreased compared to vehicle. nih.gov
Effects on Synaptic Plasticity and Turnover
Estrogen, particularly 17β-estradiol (E2), is recognized as a neuromodulator with significant roles in neural plasticity and network excitability. nih.govnih.gov Research using aromatase inhibitors like this compound has provided insights into the importance of both ovarian-derived and brain-derived estrogen in regulating hippocampal synaptic plasticity. nih.gov
Studies in ovariectomized mice treated with this compound have shown that while spine density in certain neocortical pyramidal cells remains unaffected, spine turnover is reduced. nih.govnih.govresearchgate.netresearchgate.net Long-term potentiation (LTP), a key mechanism of synaptic plasticity, has also been observed to be reduced in slices from this compound-treated mice. nih.govresearchgate.net These findings suggest that inhibiting aromatase activity with this compound can lead to deficits in both structural and functional synaptic plasticity. nih.govresearchgate.net
Further research using dissociated and organotypic hippocampal slice cultures has demonstrated that this compound treatment can lead to a significant loss of dendritic spines and a decrease in synaptic proteins such as synaptophysin and synaptopodin. researchgate.netmcgill.ca This suggests that the blockade of estradiol synthesis by this compound adversely affects neuronal circuitry in the hippocampus. mcgill.ca
Interestingly, some studies indicate that hippocampus-derived E2 may play a more crucial role in regulating hippocampal synaptic plasticity and spatial memory compared to circulating ovarian E2. nih.gov this compound has been shown to induce more significant changes in certain synaptic proteins and actin depolymerization compared to ovariectomy alone, and this compound-treated mice exhibited worse learning and memory impairment than ovariectomized mice. nih.gov
Table 1 summarizes some key findings on the effects of this compound on synaptic plasticity in research models:
| Model System | Treatment | Observed Effects on Synaptic Plasticity | Source |
| Ovariectomized mice (in vivo) | This compound (1 mg/kg/day, i.p., up to 3 weeks) | Reduced spine turnover in neocortical layer 5 pyramidal cells; Reduced LTP in somatosensory cortex slices. | nih.govresearchgate.net |
| Rat hippocampal slice cultures (in vitro) | This compound | Significant decrease in hippocampal spine synapses and presynaptic boutons. | mdpi.com |
| Cultured rat hippocampal neurons (in vitro) | This compound | Decreased spine density. | mdpi.com |
| Cultured mouse mHippoE-14 hippocampal cells (in vitro) | This compound | Decreased spine density. | mdpi.com |
| Dissociated and organotypic hippocampal slice cultures (in vitro) | This compound | Loss of dendritic spines; Decreased synaptophysin and synaptopodin. | researchgate.netmcgill.ca |
| Adult female mice (in vivo) | This compound vs. Ovariectomy | More significant decreases in F-actin/G-actin, CA1 spine density, and synapse density compared to OVX. | nih.gov |
Influence on Seizure Susceptibility (e.g., pentylenetetrazole-induced kindling)
Neurosteroids, including testosterone and their metabolites, are known to modulate neuronal excitability. researchgate.net The enzymes involved in their metabolism, such as aromatase, are being explored as potential targets for new antiepileptic drugs. researchgate.net
Pentylenetetrazole (PTZ) is a chemical convulsant widely used in animal models to study seizure phenomena and kindling, a process where repetitive administration of a subconvulsive stimulus leads to the gradual development of full-blown seizures. wikipedia.orgwikidoc.orgnih.govresearchgate.net PTZ acts as a GABA-A receptor antagonist, increasing neuronal excitability. researchgate.netsigmaaldrich.comctdbase.org
Research investigating the effect of this compound on PTZ-induced kindling in mice has shown protective effects. Administration of this compound prior to PTZ significantly reduced the percentage incidence of kindling, delayed the mean onset time of seizures, and reduced seizure severity scores. researchgate.net This protective effect was associated with reduced levels of plasma 17β-estradiol after the induction of kindling. researchgate.net
The ability of this compound to inhibit the synthesis of the proconvulsant neurosteroid 17β-estradiol appears to play a significant role in its protective effects against PTZ kindling. researchgate.net While this compound also increased levels of 5α-dihydrotestosterone (5α-DHT), concurrent administration of a 5α-reductase inhibitor did not significantly alter the protective effects of this compound, suggesting that the redirection of synthesis towards anticonvulsant neurosteroids like DHT may not be the primary mechanism in this context. researchgate.net
Table 2 summarizes findings on the influence of this compound on seizure susceptibility:
| Model System | Treatment | Observed Effects on Seizure Susceptibility (PTZ-induced kindling) | Source |
| Swiss albino mice (in vivo) | This compound (1 mg/kg, p.o.) + PTZ kindling | Reduced % incidence of kindling; Delayed mean onset time of seizures; Reduced seizure severity score; Reduced plasma 17β-estradiol. | researchgate.net |
Endocrine System Modulation (Preclinical)
This compound is a potent and selective non-steroidal aromatase inhibitor that significantly reduces circulating estrogen levels by inhibiting the conversion of androgens to estrogens. wikipedia.orgmims.comfrontiersin.org Preclinical studies have demonstrated the efficacy of this compound in suppressing estrogen biosynthesis. frontiersin.orgnih.gov
Studies comparing this compound with other aromatase inhibitors like anastrozole (B1683761) and exemestane (B1683764) in preclinical models, such as MCF-7Ca xenograft models, have suggested that this compound may be more potent in suppressing tumor growth. nih.gov These models accurately predicted the clinical superiority of this compound over tamoxifen in hormone-responsive breast cancer. nih.gov
This compound has been shown to lower serum estrogen levels significantly in postmenopausal women, with reductions ranging from 88% to 98%. frontiersin.org This profound reduction in estrogen is the basis of its use in the treatment of hormone receptor-positive breast cancer. wikipedia.orgbreastsurgeons.org
Preclinical research also explores the broader endocrine effects of this compound beyond estrogen suppression. For instance, studies have investigated its impact on other hormonal pathways and its potential interactions with other endocrine-targeted therapies. openaccessjournals.com
Table 3 provides a summary of preclinical endocrine modulation by this compound:
| Model System | Treatment | Observed Endocrine Effects | Source |
| Various preclinical models | This compound | Potent and selective inhibition of aromatase; Significant reduction in estrogen levels (estrone, estradiol, estrone sulfate). | wikipedia.orgmims.comfrontiersin.org |
| MCF-7Ca xenograft models (in vivo) | This compound | Dose-dependent inhibition of tumor growth; More effective at suppressing tumor growth than tamoxifen and fulvestrant (B1683766). | nih.gov |
Mechanisms of Acquired Resistance to Letrozole in Preclinical Models
Activation of Alternative Growth Factor Signaling Pathways
One prominent mechanism of acquired letrozole (B1683767) resistance involves the activation of alternative growth factor signaling pathways. These pathways can provide survival and proliferation signals to cancer cells, compensating for the estrogen deprivation induced by this compound.
Overexpression of HER2 and EGFR
Overexpression or increased activity of receptor tyrosine kinases, particularly Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), has been frequently observed in preclinical models of acquired this compound resistance researchgate.netspandidos-publications.commdpi.com. Studies using long-term estrogen-deprived (LTED) cell lines, which mimic the clinical scenario of estrogen depletion by aromatase inhibitors, have demonstrated an upregulation of EGFR and HER2 expression researchgate.netspandidos-publications.com. This increased expression can lead to enhanced downstream signaling, promoting cell proliferation and survival despite low estrogen levels. For instance, in this compound-resistant MCF-7Ca xenografts, increased HER2 and activated MAPK were observed researchgate.net. Preclinical evidence suggests that the addition of EGFR/HER2-targeted therapies to aromatase inhibitors may be beneficial in patients who relapse early during prior endocrine therapy, consistent with enhanced EGFR activity in association with endocrine resistance wjgnet.com.
Sustained Activation of PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival nih.govspringermedizin.de. Its sustained activation is a significant mechanism contributing to acquired this compound resistance in preclinical models nih.govspringermedizin.dehematologyandoncology.netresearchgate.netfrontiersin.org. Preclinical studies using this compound-resistant cell clones have shown upregulation of the PI3K/AKT/mTOR pathway, evidenced by increased phosphorylation of AKT, mTOR, and their downstream targets researchgate.net. This pathway can be activated through various mechanisms, including alterations in receptor tyrosine kinase signaling or mutations in components of the pathway itself, such as PIK3CA mutations, which are common in ER+ breast cancer frontiersin.org. Activation of AKT can also activate the ER pathway independently of estrogen, contributing to resistance nih.govfrontiersin.org. Inhibitors targeting the PI3K/AKT/mTOR pathway have shown promise in preclinical settings to overcome this compound resistance nih.govspringermedizin.dehematologyandoncology.netresearchgate.netfrontiersin.org.
Activation of p38/MAPK Signaling Cascade
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another pathway implicated in acquired this compound resistance nih.govnih.gov. Activation of the p38/MAPK pathway can promote cell survival and proliferation. In this compound-resistant ER+ breast cancer cells, members of the MAPK/p38 pathway, including phospho-MKK6, phospho-p38, phospho-RSK1, phospho-RSK2, and p70S6K MAPK, have been found to be increased nih.govnih.gov. Inhibition of p38 in these models has been shown to decrease proliferation and induce apoptosis, suggesting a direct role of this pathway in maintaining the resistant phenotype nih.govnih.gov. Activation of the MAPK pathway can also mediate ligand-independent activation of the ER researchgate.netopenaccessjournals.com.
Preclinical studies have investigated the protein expression profiles associated with this compound resistance, providing insights into the activation of these signaling pathways.
| Cell Line Model | This compound Sensitivity | Aromatase Expression | EGFR Expression | HER2 Expression | ERα Expression | Activated Pathways (Examples) | Reference |
| AC-1 (Parental) | Sensitive | Detected | Lower | Lower | Detected | - | mdpi.com |
| LTLT-Ca (Resistant) | Resistant | Increased | Increased | Increased | Decreased | MAPK, HER2, EGFR | mdpi.comresearchgate.net |
| T47Darom (Sensitive) | Sensitive | Detected | Not specified | Not specified | Detected | - | nih.govnih.gov |
| T47DaromLR (Resistant) | Resistant | Detected | Not specified | Not specified | Detected | p38/MAPK | nih.govnih.gov |
| MCF-7aro (Sensitive) | Sensitive | Overexpressing | Not specified | Not specified | Detected | - | nih.gov |
| Res-Let (Resistant) | Resistant | Not specified | Not specified | Not specified | Not specified | AKT/mTOR | nih.gov |
Note: This table is a simplified representation based on the provided snippets and may not encompass all findings from the referenced studies.
Role of MicroRNAs (miRNAs) in Resistance Development
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and have been implicated in various aspects of cancer biology, including the development of therapeutic resistance genboree.orgspandidos-publications.comresearchgate.netaacrjournals.org. Deregulation of specific miRNAs has been observed in preclinical models of this compound resistance, contributing to the resistant phenotype nih.govspandidos-publications.comresearchgate.netnih.govmdpi.com.
Deregulation of Specific miRNAs (e.g., miR-125b, miR-205, miR-424, miR-1271)
Several specific miRNAs have been identified as being deregulated in this compound-resistant preclinical models. For instance, studies have shown altered expression of miR-125b, miR-205, and miR-424 in this compound-resistant cell lines compared to sensitive counterparts nih.gov. Ectopic overexpression of miR-125b or miR-205, or silencing of miR-424, in sensitive cells was sufficient to confer resistance to this compound and activate the AKT/mTOR pathway nih.gov. This suggests that these miRNAs can directly influence signaling pathways involved in resistance. Another miRNA, miR-1271, has been reported to be significantly downregulated in this compound-resistant breast cancer tissues and cell lines nih.gov. Restoration of miR-1271 expression in resistant cells was shown to re-sensitize them to this compound, indicating its role as a potential tumor suppressor in this context nih.gov. The deregulation of these and other miRNAs can impact the expression of genes involved in cell proliferation, survival, and signaling pathways, thereby contributing to the development of this compound resistance.
| miRNA | Observed Deregulation in this compound Resistance (Preclinical) | Proposed Role/Mechanism | Reference |
| miR-125b | Upregulated | Confers resistance, activates AKT/mTOR pathway | nih.govmdpi.comdovepress.com |
| miR-205 | Deregulated (specifically mentioned in AI resistance) | Confers resistance, activates AKT/mTOR pathway | nih.govmdpi.com |
| miR-424 | Deregulated (specifically mentioned in AI resistance) | Silencing confers resistance, activates AKT/mTOR pathway | nih.gov |
| miR-1271 | Downregulated | Inhibits ERα expression, confers resistance | mdpi.comnih.govgenecopoeia.com |
| miR-128a | Upregulated in this compound-resistant lines | Modulates TGFβ signaling, targets TGFβR1 | spandidos-publications.comnih.gov |
Note: This table summarizes findings from the provided snippets and may not be exhaustive of all miRNAs involved in this compound resistance.
Impact on Downstream Targets and Pathways (e.g., DDIT3, ERα)
Acquired resistance to this compound in preclinical models is frequently associated with alterations in downstream targets and signaling pathways. A key observation in this compound-resistant breast cancer cells is the significant reduction in Estrogen Receptor alpha (ERα) expression. For instance, in this compound-resistant LTLT-Ca cells, ERα levels were dramatically reduced by 28-fold compared to sensitive AC-1 cells. researchgate.netnih.gov This downregulation of ERα is a hallmark of endocrine-resistant breast cancer progression. nih.gov
Studies have also explored the role of specific genes and their impact on ERα expression in the context of this compound resistance. DNA damage-inducible transcript 3 (DDIT3), also known as CHOP, has been implicated. In this compound-resistant MCF7/LR cells, DDIT3 expression was significantly higher than in sensitive MCF7 cells. nih.gov Inhibition of DDIT3 expression using shRNA was shown to rescue ERα expression at both the translational and transcriptional levels in MCF7/LR cells. nih.gov This suggests that DDIT3 may act as a downstream effector, potentially functioning as a corepressor of ESR1 transcription, the gene encoding ERα. nih.gov The disruption of the miR-1271/DDIT3/ERα cascade has been identified as playing a causative role in the pathogenesis of this compound resistance in breast cancer. nih.gov
Beyond ERα and DDIT3, acquired this compound resistance involves the activation of alternative signaling pathways. Previous studies have demonstrated constitutive activation of the MAPK signaling pathway and overexpression of HER2 in this compound-resistant breast cancer cells. researchgate.netnih.gov Targeted gene expression arrays in LTLT-Ca cells confirmed a 28-fold upregulation of EGFR and a 6-fold upregulation of HER2. researchgate.netnih.gov These growth factor receptor signaling pathways, such as EGFR and HER2, and their downstream effectors like the MAPK and PI3K/AKT/mTOR pathways, are frequently implicated in antiestrogen (B12405530) resistance, providing alternative growth signals that bypass the inhibited estrogen signaling. ascopubs.orgnih.govaacrjournals.org
Phenotypic Adaptations in Resistant Models
Preclinical models of this compound resistance exhibit distinct phenotypic adaptations that contribute to a more aggressive disease profile.
A significant characteristic of acquired this compound resistance is the development of hormone independence. researchgate.netnih.govspandidos-publications.comresearchgate.netmdpi.com As breast cancer cells transition from this compound-sensitive to resistant, they lose their dependence on estrogen for growth and survival, instead relying on alternative signaling pathways. mdpi.com Bioinformatics analysis of this compound-resistant cell lines has revealed that acquired resistance is associated with a hormone-independent, more aggressive phenotype. researchgate.netnih.gov
This compound-resistant preclinical models consistently demonstrate enhanced cellular motility and invasiveness. researchgate.netnih.govspandidos-publications.comresearchgate.netmdpi.comsemanticscholar.org Studies have shown that this compound-resistant LTLT-Ca cells exhibit a significant increase in migration (84%) and invasion (138%) compared to this compound-sensitive control cells (AC-1). researchgate.netnih.gov This increased migratory and invasive behavior is a key feature of the more aggressive phenotype observed in resistant cells. semanticscholar.org
Here is a table summarizing the observed changes in migration and invasion in a preclinical model:
| Cell Line | Treatment | Migration (% Increase vs Control) | Invasion (% Increase vs Control) |
| LTLT-Ca | This compound-resistant | 84% | 138% |
| AC-1 | Control | - | - |
Acquired this compound resistance is closely linked to the induction of Epithelial-to-Mesenchymal Transition (EMT). researchgate.netnih.govspandidos-publications.comresearchgate.netmdpi.commdpi.comresearchgate.netnih.gov EMT is a biological process where epithelial cells acquire mesenchymal characteristics, leading to decreased cell adhesion, increased motility, and enhanced invasiveness. spandidos-publications.comresearchgate.netnih.gov Flow cytometric analyses of this compound-resistant cells have shown an increase in the expression of mesenchymal markers such as vimentin (B1176767) and twist, suggesting the onset of EMT. researchgate.netnih.govresearchgate.net Compared to this compound-sensitive cells, resistant cells display a change in morphology from a rounded, uniform shape to a less organized structure with protrusions, indicative of EMT. spandidos-publications.comresearchgate.net EMT is considered a major mediator of endocrine resistance and contributes to the aggressive metastatic phenotype. nih.gov Key transcription factors involved in driving EMT, such as ZEB1, have been found to be upregulated in this compound resistance. mdpi.comresearchgate.net
This compound resistance is associated with an enrichment of Cancer Stem Cells (CSCs) and increased mammosphere formation ability in preclinical models. spandidos-publications.commdpi.comfrontiersin.orgmdpi.comnih.gov CSCs are a subpopulation of cancer cells with self-renewal capacity and the ability to initiate tumor growth, often linked to therapeutic resistance and metastasis. spandidos-publications.comfrontiersin.org this compound-resistant cell lines, such as LTLT-Ca, have been shown to form mammospheres at a higher index compared to sensitive cells. spandidos-publications.comresearchgate.netmdpi.com For example, LTLT-Ca cells formed mammospheres at a 3.4-fold higher index than AC-1 cells. spandidos-publications.comresearchgate.net This increased mammosphere formation is indicative of enhanced stemness and self-renewal capacity in resistant cells. spandidos-publications.com this compound-resistant mammospheres have also been associated with increased expression of stemness and invasive markers, as well as enhanced migration. spandidos-publications.comfrontiersin.orgnih.gov The increased presence of CSC markers, such as CD44+/CD24+, is associated with this compound resistance. spandidos-publications.commdpi.comnih.gov
Here is a table illustrating mammosphere formation in sensitive and resistant cell lines:
| Cell Line | This compound Sensitivity | Mammosphere Formation Index (Fold Higher vs AC-1) |
| AC-1 | Sensitive | 1.0 |
| LTLT-Ca | Resistant | 3.4 |
Cross-Resistance to Other Endocrine Agents in Preclinical Settings
Preclinical studies suggest that this compound resistance can lead to cross-resistance to other endocrine agents. The in vitro long-term estrogen deprivation (LTED) model, which is proposed to represent AI resistance, has shown cross-resistance to other hormonal treatments. nih.gov While the exact mechanisms of cross-resistance can vary and may involve agent-specific or class-specific factors, the development of resistance to one endocrine therapy can reduce sensitivity to others. ascopubs.org For example, preclinical studies have indicated that this compound-resistant cells may still retain some sensitivity to combinations involving other targeted therapies, such as PI3K inhibitors or CDK4/6 inhibitors, suggesting potential strategies to overcome cross-resistance. nih.govgenesandcancer.com However, the extent and nature of cross-resistance can be complex and may depend on the specific resistance mechanisms activated in a given model.
Pharmacokinetic and Metabolic Research of Letrozole in Preclinical Systems
Absorption and Distribution in Animal Models
Pharmacokinetic studies in preclinical species provide crucial insights into how letrozole (B1683767) is absorbed, distributed, metabolized, and excreted. This information is vital for understanding its behavior within a biological system before clinical trials.
Tissue Distribution Studies (e.g., brain penetration)
This compound is rapidly and extensively distributed to tissues. mims.com While specific detailed preclinical tissue distribution studies were not extensively detailed in the provided snippets, the general characteristic of extensive tissue distribution suggests that this compound is not confined to the bloodstream but permeates into various tissues throughout the body. mims.com Brain penetration is a critical aspect of tissue distribution for many drugs, particularly when considering potential central nervous system effects or targeting brain metastases. Although direct preclinical brain penetration data was not explicitly provided in the immediate search results, the extensive distribution noted implies potential for penetration into various compartments, which would warrant specific investigation in preclinical studies.
Apparent Volume of Distribution in Preclinical Species
The apparent volume of distribution (Vd) is a pharmacokinetic parameter that reflects how a drug is distributed between plasma and the rest of the body. A larger Vd indicates more extensive distribution into tissues. In humans, the volume of distribution of this compound is approximately 1.87 L/kg. drugbank.com While preclinical species data was not directly available in the provided snippets, this human data suggests extensive tissue distribution, which would likely be mirrored in relevant preclinical animal models used for pharmacokinetic assessment. drugbank.com this compound is approximately 60% bound to proteins, primarily albumin, which also influences its distribution characteristics. mims.comdrugbank.com
Metabolic Pathways and Enzyme Involvement
The metabolism of this compound is a key determinant of its duration of action and elimination from the body. Preclinical studies are essential for identifying the metabolic pathways involved and the enzymes responsible.
Identification of Major Metabolites (e.g., carbinol metabolite)
This compound is primarily metabolized in the liver. mims.com The major metabolic pathway involves the formation of a pharmacologically inactive carbinol metabolite. wikipedia.orgmims.comdrugbank.com This carbinol metabolite is identified as bis(4-cyanophenyl)methanol (B193495) (PubChem CID: 10466550). nih.gov This metabolite is subsequently glucuronidated, primarily by UGT2B7, forming the carbinol glucuronide. mims.comdrugbank.compharmgkb.org The glucuronide conjugate is a major form in which this compound-related compounds are excreted. mims.comdrugbank.com Approximately 75% of a this compound dose is recovered in urine as the glucuronide carbinol metabolite, while about 9% is in the form of the ketone and carbinol metabolites, and 6% is recovered as unchanged this compound. mims.comdrugbank.com
Role of Cytochrome P450 Isoenzymes (e.g., CYP2A6, CYP3A4, CYP2C19) in Metabolism
The metabolism of this compound to its inactive carbinol metabolite is mediated by cytochrome P450 (CYP) enzymes. mims.comdrugbank.com The primary CYP isoenzymes involved in this metabolic transformation are CYP3A4 and CYP2A6. mims.comdrugbank.com Some sources also mention CYP2C19 as potentially involved, although CYP3A4 and CYP2A6 are highlighted as the major contributors to the formation of the carbinol metabolite. mims.comdrugbank.com The carbinol metabolite can be further metabolized by CYP3A4 and CYP2A6 to 4,4'-(hydroxymethylene)dibenzonitrile. drugbank.com
Enzyme Kinetics of Metabolic Deactivation
Enzyme kinetics studies in preclinical systems help to characterize the rate and capacity of the enzymes responsible for this compound metabolism. These studies typically determine parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum (Vmax). While specific Km and Vmax values for the metabolism of this compound by individual CYP enzymes in preclinical species were not detailed in the provided text snippets, the identification of specific enzymes like CYP3A4 and CYP2A6 as primary metabolizers implies that kinetic studies have been conducted to understand their contribution to this compound's metabolic deactivation. mims.comdrugbank.com These studies are crucial for predicting potential drug-drug interactions and understanding interspecies differences in metabolism.
Comparative Preclinical Pharmacokinetics across Species and Sex
Preclinical pharmacokinetic studies of this compound have been conducted in various animal species, including mice, rats, and dogs, to understand its absorption, distribution, metabolism, and excretion profiles before clinical evaluation. These studies have revealed notable differences in this compound pharmacokinetics across species and, particularly, between sexes in some species.
Oral absorption of single doses of this compound was found to be nearly complete in mice, rats, and dogs, indicating high peroral bioavailability and suggesting low first-pass metabolism in these species. hres.ca Unchanged this compound was the primary drug-related substance detected in plasma across all three species, with systemic exposure to metabolites being minimal. hres.ca
Significant species-specific differences in the clearance of the parent drug from plasma have been observed. Clearance decreased in the order of mouse > male rat > female rat > dog. hres.ca The apparent terminal plasma elimination half-life also varied, being approximately 4-5 hours in mice and 7-10 hours in dogs after single doses. hres.ca
Marked gender-specific differences in this compound pharmacokinetics have been reported in rats. Studies in Sprague-Dawley rats demonstrated that this compound clearance was considerably slower in female rats compared to male rats, resulting in significantly higher plasma and brain drug concentrations. nih.govnih.gov For instance, one study showed that at 24, 36, 48, and 72 hours after administration, plasma concentrations in female rats were approximately 3.3, 5.6, 10.5, and 7.4-fold higher than in male rats, respectively. researchgate.net The area under the concentration-time curve (AUC) in male rats was about one-third of that in female rats. researchgate.net Estimated terminal phase half-lives were also notably different, reported as 10.5 hours in male rats and 40.4 hours in female rats in one study, and approximately 9 hours in male rats and 34 hours in female rats in another. researchgate.netoup.comresearchgate.net These gender differences in rats are attributed to a slower clearance of this compound in females. nih.govnih.gov
Interactive Table 1: Comparative Pharmacokinetic Parameters of this compound in Rats by Sex (Single Dose)
| Parameter | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) | Fold Difference (Female/Male) | Citation |
| Plasma AUC₀₋₇₂ (hng/ml) | 24860 ± 5040 | 54390 ± 13100 | ~2.0 | nih.gov |
| Systemic Clearance (ml/h/kg) | 145.9 ± 14.0 | 57.4 ± 13.0 | ~0.4 | nih.gov |
| Terminal Half-life (h) | ~10.5 | ~40.4 | ~3.8 | researchgate.netoup.com |
| Plasma AUC₀₋₂₄ (µgh/ml) (Steady State) | 24.8 | 103.0 | ~4.2 | nih.govnih.gov |
| Brain ECF AUC₀₋₁₂ (µg*h/ml) (Steady State) | 4.8 | 24.0 | ~5.0 | nih.govnih.gov |
Note: Data are representative findings from specific studies and may vary depending on dose, route of administration, and study design.
The observed gender differences in rat pharmacokinetics, particularly the slower clearance and longer half-life in females, are in marked contrast to clinical observations in humans where such significant gender-specific differences in this compound pharmacokinetics are not typically observed. nih.govnih.govresearchgate.net These preclinical findings in rats are valuable for guiding dose optimization during preclinical investigations. nih.gov
Studies in ewes have also investigated this compound pharmacokinetics. Following single intravenous administration, the terminal elimination half-life was prolonged with increasing doses, and total body clearance decreased, indicating nonlinear kinetic behavior in this species. researchgate.net
Interactive Table 2: Comparative this compound Clearance Across Species
| Species | Clearance Order | Citation |
| Mouse | Highest | hres.ca |
| Male Rat | High | hres.ca |
| Female Rat | Moderate | hres.ca |
| Dog | Lowest | hres.ca |
Plasma protein binding of this compound has been examined in various species. In human serum, this compound binding is approximately 60%, primarily to albumin. medsafe.govt.nznih.gov Binding to serum proteins of rats, dogs, mice, and rabbits was found to be approximately 10% lower than in human serum. nih.gov
These comparative preclinical studies highlight the variability in this compound pharmacokinetics across different animal species and between sexes in certain species, providing crucial data for the selection of appropriate animal models and dose levels for further preclinical research.
Advanced Research Areas and Drug Repurposing of Letrozole in Preclinical Settings
Investigation for Non-Oncological Therapeutic Applications
Preclinical studies are actively assessing the viability of repurposing Letrozole (B1683767) for diseases where local estrogen production is implicated in the pathology. This research is foundational for potentially expanding the therapeutic indications of this compound.
Recent preclinical evidence suggests that aromatase may be a novel therapeutic target for gliomas, the most aggressive type of primary brain tumor. nih.govnih.gov The rationale for investigating this compound in Glioblastoma Multiforme (GBM) stems from the discovery that these tumors express aromatase, the enzyme responsible for estrogen synthesis. ecancer.orguc.edu This has opened a new avenue for research into hormone-based therapeutic strategies for this challenging malignancy.
Studies have confirmed the expression of the aromatase enzyme, encoded by the CYP19A1 gene, in various human and rat glioma cell lines. nih.govresearchgate.net Research has demonstrated robust expression of CYP19A1 in human glioma cell lines including U87MG, LN229, U373MG, U251MG, and T98G, as well as the rat glioma cell line C6. researchgate.net In some cases, the expression levels in human glioma cell lines exceeded that of the MCF-7 breast cancer cell line, which is commonly used as a positive control. researchgate.net
Furthermore, analysis of human brain tumor biopsy samples has revealed markedly higher aromatase expression in high-grade gliomas (HGGs) compared to low-grade gliomas (LGGs). nih.gov Notably, all glioblastoma multiforme (GBM) samples in one study exhibited high expression of CYP19A1, while normal brain tissues showed negligible expression. nih.gov This elevated expression in high-grade tumors suggests a potential role for local estrogen synthesis in the progression of the disease. aacrjournals.org
Table 1: Relative Expression of CYP19A1 in Glioma Cell Lines
| Cell Line | Type | Relative CYP19A1 Expression (Compared to MCF-7) |
|---|---|---|
| U87MG | Human Glioblastoma | 2.57 |
| LN229 | Human Glioblastoma | > MCF-7 |
| U373MG | Human Glioblastoma | > MCF-7 |
| U251MG | Human Glioblastoma | > MCF-7 |
| T98G | Human Glioblastoma | > MCF-7 |
| C6 | Rat Glioma | 1.19 |
Data sourced from a preclinical pharmacological evaluation of this compound. researchgate.net
This compound has demonstrated considerable cytotoxic effects against various glioma cell lines in vitro. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values for this compound-induced cytotoxicity have been determined for several human and rat glioma cell lines, with values ranging from 0.1 to 4.39 μmol/L. nih.govresearchgate.net Studies in patient-derived GBM cells have shown IC50 values ranging from 0.08 to 0.7 µM. oup.com
In addition to its cytotoxic effects, this compound has been shown to inhibit aromatase activity in glioma cells in a concentration-dependent manner. researchgate.netresearchgate.net This inhibition of estrogen synthesis is believed to be a key mechanism underlying its anti-tumor effects in these preclinical models. oup.com The cytotoxic effects of this compound against GBM are at least partially mediated by the inhibition of aromatase activity, leading to estrogen deprivation. oup.com The addition of exogenous estradiol (B170435) was found to abrogate the effects of this compound on cell viability, DNA damage, and apoptosis induction. oup.com
Table 2: In Vitro Cytotoxicity of this compound in Glioma Cell Lines
| Cell Line | Type | IC50 (μmol/L) |
|---|---|---|
| C6 | Rat Glioma | 0.1 |
| U373MG | Human Glioblastoma | 4.39 |
| LN229 | Human Glioblastoma | 0.1–3.5 |
| T98G | Human Glioblastoma | 0.1–3.5 |
| U251MG | Human Glioblastoma | 0.1–3.5 |
| U87MG | Human Glioblastoma | 0.1–3.5 |
Data represents the range of IC50 values observed in preclinical studies. nih.govnih.govresearchgate.net
The in vivo efficacy of this compound has been evaluated in orthotopic rat glioma models. nih.govnih.gov In one study using Sprague-Dawley rats implanted with C6 glioma cells, treatment with this compound resulted in a significant reduction of active tumor volume. nih.gov Imaging analysis demonstrated a marked reduction of over 75% in active tumor volume after 8 days of treatment. nih.govnih.gov By day 15 of treatment, the tumor size had shrunk by 90%. nih.gov
Given the aggressive nature of GBM, research is exploring the potential of combination therapies to enhance treatment efficacy. neurosciencenews.comuc.edu Preclinical studies have investigated the combination of this compound with the standard-of-care chemotherapy agent, temozolomide. ecancer.orguc.edu
Research has shown that co-treatment with a non-cytotoxic concentration of this compound can significantly reduce the IC50 of temozolomide in both temozolomide-sensitive and resistant patient-derived GBM cells. nih.gov This synergistic interaction is associated with an increase in the DNA-damaging effects of temozolomide. nih.gov These promising preclinical findings have provided a rationale for initiating clinical trials to evaluate the combination of this compound and temozolomide in patients with GBM. ecancer.orguc.edu
Endometriosis is an estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. researchgate.net Aromatase has been identified as a key enzyme in the pathophysiology of endometriosis, as it is expressed in endometriotic lesions and contributes to local estrogen production, which in turn supports the growth and inflammation of these lesions. nih.gov
Preclinical research in animal models has demonstrated that this compound can induce the regression of endometriotic implants. nih.gov In a rat model of surgically induced endometriosis, this compound treatment was shown to reduce the volume of endometriotic foci. nih.gov These findings suggest that by inhibiting local estrogen synthesis within the endometriotic lesions, this compound can effectively target a key driver of the disease. This preclinical work has supported the investigation of this compound for the treatment of endometriosis-associated pain and infertility in clinical settings. frontiersin.org
Polycystic Ovary Syndrome (PCOS) Model Development and Study
This compound, a nonsteroidal aromatase inhibitor, is utilized in preclinical research to develop animal models that replicate the complex characteristics of Polycystic Ovary Syndrome (PCOS). nih.govresearchgate.net By inhibiting the conversion of androgens to estrogens, this compound administration in female rodents induces a state of hyperandrogenism, a key feature of human PCOS. nih.govnih.gov This method is considered advantageous as it relies on increasing endogenous androgens rather than administering exogenous ones. nih.gov
Preclinical models using this compound have successfully mimicked a wide spectrum of PCOS phenotypes. In female mice, continuous treatment with this compound leads to increased serum testosterone (B1683101), while maintaining normal diestrus levels of estradiol, mirroring the hormonal imbalance seen in women with PCOS. nih.gov These models exhibit key reproductive and metabolic dysfunctions characteristic of the syndrome. nih.govresearchgate.net
Reproductive abnormalities observed in this compound-treated rodents include disrupted estrous cyclicity, anovulation, and the development of polycystic ovaries, which are larger and lack corpora lutea compared to controls. nih.govnih.gov Furthermore, these animal models show elevated serum luteinizing hormone (LH) levels and pituitary Lhb mRNA, with significantly reduced follicle-stimulating hormone (FSH) and Fshb mRNA, demonstrating the differential effects on gonadotropins that are also a clinical feature of PCOS in humans. nih.gov
Metabolically, the this compound-induced PCOS model also recapitulates significant aspects of the human condition. nih.govresearchgate.net Studies have reported that this compound-treated female mice gain more weight, exhibit increased abdominal adiposity with larger adipocytes, and show impaired glucose tolerance. nih.gov This comprehensive replication of both reproductive and metabolic phenotypes makes the this compound model a valuable tool for investigating the pathophysiology of PCOS. nih.govbohrium.com
Table 1: Phenotypic Comparison in this compound-Induced PCOS Mouse Model
| Phenotypic Trait | Observation in this compound-Treated Mice | Corresponding Feature in Human PCOS |
|---|---|---|
| Hormonal Profile | Increased serum testosterone, elevated LH, reduced FSH. nih.gov | Hyperandrogenism, elevated LH/FSH ratio. nih.gov |
| Ovarian Morphology | Larger, polycystic ovaries lacking corpora lutea. nih.gov | Polycystic ovarian morphology. nih.gov |
| Reproductive Function | Acyclic and infertile. nih.gov | Menstrual irregularity and infertility. nih.gov |
| Metabolic Profile | Weight gain, increased abdominal adiposity, impaired glucose tolerance. nih.gov | Obesity, central adiposity, insulin (B600854) resistance. nih.gov |
Studies on Cardiac Metabolic Remodeling
Preclinical research has identified that this compound can induce metabolic remodeling in cardiac tissue. nih.govnih.gov Studies in female rats have shown that exposure to this compound leads to a metabolic shift in the heart, characterized by decreased fatty acid oxidation and a corresponding increase in glycolysis. nih.govdntb.gov.ua Under normal physiological conditions, the heart primarily relies on lipid oxidation for energy; however, under pathological conditions, a shift towards carbohydrate metabolism predominates. nih.gov
Table 2: Effects of this compound on Cardiac Metabolism in a Preclinical Rat Model
| Metabolic Parameter | Effect Observed in this compound-Treated Rats | Associated Cardiac Outcome |
|---|---|---|
| Fatty Acid Oxidation | Decreased. nih.gov | Reduced energy supply from lipids. nih.gov |
| Glycolysis | Increased. nih.gov | Compensatory energy production from glucose. nih.gov |
| Glycolytic Enzymes | Increased levels in vitro (H9c2 cells). nih.gov | Enhanced glucose consumption. nih.gov |
| Cardiac Structure | Hypertrophy in the left ventricle. nih.gov | Structural remodeling. nih.gov |
Research in Liver Fibrosis Models
This compound is being investigated for its potential therapeutic repurposing in the context of liver fibrosis. nih.govresearchgate.net Preclinical studies using mouse models of liver fibrosis induced by carbon tetrachloride (CCl4) and a methionine choline-deficient (MCD) diet have shown that this compound administration can ameliorate liver fibrosis. nih.gov
The antifibrotic effect of this compound appears to be mediated through off-target mechanisms rather than its primary function as an aromatase inhibitor. nih.gov A gene expression-based screening assay using chimeric mice with humanized hepatocytes revealed that this compound modifies the expression of several fibrosis-related genes, including YAP, CTGF, and TGF-β. nih.govresearchgate.net The core mechanism involves the inhibition of the Yap-Ctgf profibrotic pathway. nih.gov This inhibition is linked to a decrease in retinoic acid levels within hepatocytes, which is caused by this compound's effect on two key enzymes: it suppresses the hepatic retinol (B82714) dehydrogenase Hsd17b13 and activates the retinoic acid hydrogenase Cyp26a1. nih.govresearchgate.net The reduction of retinoic acid in hepatocytes contributes to the suppression of the Yap-Ctgf pathway, thereby slowing the progression of liver fibrosis. nih.gov These findings suggest a novel application for this compound in treating liver fibrosis. nih.govresearchgate.netplos.orgnih.govdroracle.ai
Table 3: this compound's Mechanism in Preclinical Liver Fibrosis Models
| Molecular Target/Pathway | Effect of this compound | Outcome |
|---|---|---|
| Yap-Ctgf Pathway | Inhibition. nih.govresearchgate.net | Suppression of a key profibrotic pathway. nih.gov |
| Hsd17b13 Expression | Suppression. nih.gov | Modification of retinoic acid metabolism. nih.gov |
| Cyp26a1 Expression | Activation. nih.gov | Modification of retinoic acid metabolism. nih.gov |
| Retinoic Acid Level (in hepatocytes) | Decreased. nih.govresearchgate.net | Contributes to the inhibition of the Yap-Ctgf pathway. nih.gov |
| Liver Fibrosis | Ameliorated. nih.gov | Slowed progression of fibrosis. nih.gov |
This compound in Combination with Other Agents in Preclinical Models
Preclinical studies have explored the combination of this compound with inhibitors of the insulin-like growth factor I receptor (IGF-IR), such as NVP-AEW541, in in-vitro models of estrogen-dependent breast cancer. nih.govnih.gov Crosstalk between the estrogen receptor and IGF-IR pathways provides a rationale for this combination therapy. nih.gov In aromatase-expressing breast cancer cell lines (MCF7/Aro and T47D/Aro), the combination of this compound and NVP-AEW541 resulted in a synergistic inhibition of androstenedione-dependent cell proliferation. nih.govnih.gov
This synergistic effect was primarily correlated with a significant increase in apoptosis rather than cell cycle arrest. nih.gov While IGF-IR inhibition alone had a limited effect on estrogen-dependent proliferation, it was shown to be crucial for cell survival. nih.gov Therefore, the combination of this compound, which blocks estrogen synthesis, and an IGF-IR inhibitor appears to sensitize cancer cells to apoptosis. nih.govnih.gov The treatment with either agent also showed an inhibitory effect on IGF-IR signaling through the phosphoinositide 3-kinase (PI3K) pathway. nih.govnih.gov These findings suggest that the dual inhibition of aromatase and the IGF-IR pathway may be a promising therapeutic strategy. nih.gov
The phosphoinositide-3 kinase (PI3K) pathway is frequently deregulated in hormone receptor-positive (HR+) breast cancer, and its activation is a known mechanism of resistance to endocrine therapies like this compound. nih.gov Preclinical studies have evaluated the combination of this compound with PI3K inhibitors, such as taselisib (B612264), in breast cancer models engineered to express aromatase (MCF7-ARO). nih.gov
In these models, the combination of taselisib and this compound was more effective at decreasing cellular viability and increasing apoptosis compared to either agent used alone. nih.gov Research has shown that increased PI3K pathway activation confers resistance to this compound. nih.gov Cell lines with acquired this compound resistance exhibit elevated PI3K pathway signaling, but they remain sensitive to taselisib treatment. nih.gov The addition of taselisib effectively reduced the increased PI3K signaling in these resistant cells. nih.gov These preclinical data provide a strong rationale for the clinical evaluation of combining PI3K inhibitors with endocrine therapies to overcome resistance. nih.govresearchgate.netascopost.comascopubs.org
Histone deacetylase (HDAC) inhibitors, such as entinostat, have been investigated in preclinical models to reverse acquired resistance to this compound. nih.gov In xenograft models using MCF-7Ca cells, tumors that initially respond to this compound can eventually develop resistance. nih.gov Studies have shown that combining entinostat with this compound can overcome this acquired resistance. nih.govaacrjournals.org
The growth rate of this compound-resistant tumors was significantly slower in mice treated with the combination of entinostat and this compound compared to those treated with either agent alone. nih.gov The mechanism for reversing resistance involves the modulation of the Her-2 pathway. nih.govaacrjournals.org Analysis of resistant tumors revealed that entinostat treatment downregulated Her-2, p-Her-2, p-MAPK, and p-Akt, while increasing ERα expression and aromatase activity. nih.gov Entinostat appears to reduce the stability of the Her-2 protein, partly by decreasing its association with HSP-90, and also reduces Her-2 mRNA levels. nih.gov These findings suggest that HDAC inhibitors can restore sensitivity to aromatase inhibitors in resistant tumors by modulating Her-2 expression and activity. nih.govnih.govaacrjournals.orgresearchgate.net
Table 4: Preclinical Combination Studies with this compound
| Combination Agent | Agent Class | Preclinical Model | Key Finding |
|---|---|---|---|
| NVP-AEW541 | IGF-IR Inhibitor | Aromatase-expressing breast cancer cells (in vitro). nih.govnih.gov | Synergistic inhibition of proliferation and induction of apoptosis. nih.govnih.gov |
| Taselisib | PI3K Inhibitor | Aromatase-expressing breast cancer cells (in vitro). nih.gov | Overcomes this compound resistance by inhibiting the PI3K pathway. nih.gov |
| Entinostat | HDAC Inhibitor | This compound-resistant xenografts (in vivo). nih.gov | Restores responsiveness to this compound by downregulating the Her-2 pathway. nih.gov |
HER2 Blockade Agents (e.g., trastuzumab)
Preclinical research has illuminated a significant interplay between the estrogen receptor (ER) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, providing a strong basis for combining this compound with HER2 blockade agents like trastuzumab. This is particularly relevant in the context of acquired resistance to aromatase inhibitors.
In preclinical models of ER-positive breast cancer, prolonged treatment with this compound can lead to resistance, which is sometimes associated with the activation of the HER2/MAPK pathway and decreased ERα levels. nih.gov Studies using this compound-resistant (LTLT-Ca) breast cancer cell lines, which overexpress HER2, have shown that trastuzumab can be highly effective in restoring sensitivity to endocrine therapy. nih.gov The mechanism involves trastuzumab-induced downregulation of the HER2/MAPK pathway, which in turn upregulates ERα expression. nih.gov
In xenograft models using these this compound-refractory tumors, the combination of this compound and trastuzumab demonstrated superior tumor growth inhibition compared to either this compound or trastuzumab administered as single agents. nih.govbioscientifica.com For instance, in this compound-refractory LTLT-Ca xenografts, the combination treatment led to significant tumor regression, proving more effective than either monotherapy. nih.gov Conversely, in parental hormone-responsive cells (MCF-7Ca) with low HER2 levels, the addition of trastuzumab to this compound offered no significant benefit over this compound alone. nih.gov This suggests that the efficacy of this combination is most pronounced in tumors that have developed resistance to this compound via the upregulation of HER2 signaling. nih.gov
These findings underscore the preclinical rationale for a dual-blockade strategy, targeting both the ER and HER2 pathways to overcome or delay endocrine resistance. bioscientifica.com
Table 1: Preclinical Efficacy of this compound and Trastuzumab Combination in Xenograft Models
| Treatment Group | Tumor Model | Key Finding |
| This compound + Trastuzumab | This compound-Refractory (LTLT-Ca) | Significantly greater tumor regression compared to either agent alone. nih.gov |
| Trastuzumab | This compound-Refractory (LTLT-Ca) | Brief, limited efficacy when used as a single agent. nih.gov |
| This compound + Trastuzumab | Hormone-Responsive (MCF-7Ca) | No more effective than this compound monotherapy. nih.gov |
Cell Cycle Regulators (e.g., Aurora kinase A/B inhibitors, palbociclib)
Targeting the cell cycle is a key strategy for overcoming resistance and enhancing the efficacy of endocrine therapies. Preclinical studies have explored combining this compound with inhibitors of critical cell cycle regulators, including Aurora kinases and cyclin-dependent kinases (CDK).
Aurora kinase A/B inhibitors
Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate crucial processes during mitosis, including spindle assembly and chromosome segregation. nih.gov Their overexpression has been linked to genomic instability and tumorigenesis, making them attractive therapeutic targets. nih.gov A number of small molecule Aurora kinase inhibitors are in preclinical and clinical development for various cancers. nih.gov These inhibitors have been shown to induce apoptosis through mechanisms like mitotic catastrophe. While these agents have been evaluated preclinically in a range of tumor types, including breast cancer, specific preclinical studies evaluating the combination of Aurora kinase inhibitors directly with this compound are not extensively documented in the available literature. The primary rationale for their use in ER-positive breast cancer stems from the central role of cell cycle regulation in tumor proliferation.
Palbociclib (B1678290) (CDK4/6 Inhibitor)
The combination of this compound with the CDK4/6 inhibitor palbociclib is strongly supported by extensive preclinical data. Palbociclib is a selective, reversible inhibitor of CDK4 and CDK6, which are key regulators of the G1 to S phase transition in the cell cycle. nih.gov Preclinical studies have consistently demonstrated that palbociclib can effectively block the growth of ER-positive luminal breast cancer cell lines. nih.gov
Crucially, these studies revealed a synergistic interaction between palbociclib and anti-estrogen therapies like this compound. mdedge.com The combination of palbociclib and this compound has been shown to be more effective at inhibiting tumor growth in ER-positive breast cancer models than either agent alone. nih.govmdedge.com This enhanced effect is attributed to the dual targeting of two critical pathways that drive the proliferation of these cancer cells: the ER signaling pathway (inhibited by this compound) and the cell cycle machinery (inhibited by palbociclib).
Table 2: Preclinical Rationale for Combining this compound with Cell Cycle Regulators
| Cell Cycle Regulator Target | Agent Example | Preclinical Finding with this compound/Anti-estrogens |
| Aurora Kinase A/B | Various in development | General activity in breast cancer models; specific combination data with this compound is limited. |
| Cyclin-Dependent Kinase 4/6 (CDK4/6) | Palbociclib | Demonstrated synergistic tumor growth inhibitory activity in ER-positive breast cancer models. nih.govmdedge.com |
Letrozole Analogues and Structure Activity Relationship Sar Research
Computational Chemistry and In Silico Approaches
Computational chemistry techniques, particularly in silico approaches, play a crucial role in the design and study of Letrozole (B1683767) analogues. These methods allow for the prediction of binding affinities, analysis of molecular interactions, and screening of large libraries of potential inhibitors before experimental synthesis.
Molecular Docking Studies with Aromatase Protein
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand (such as this compound or its analogues) to a protein target (aromatase). Studies have utilized molecular docking to investigate the interaction of this compound and its analogues with the active site of human placental aromatase (CYP19A1) biorxiv.orgnih.govcnr.ittandfonline.cominnovareacademics.in. The crystal structure of human placental aromatase (e.g., PDB ID: 5JKV or 5jkw) is often used as the target protein structure in these studies nih.govcnr.ittandfonline.com.
Docking studies with this compound have shown its ability to bind within the main protein binding site of aromatase, with reported binding energies indicating good affinity cnr.it. The interaction often involves the coordination of the triazole nitrogen atom to the heme iron in the active site, a key feature for many nonsteroidal aromatase inhibitors researchgate.netbenthamdirect.com. Hydrophobic interactions with residues like VAL370, VAL373, ALA306, ALA307, THR310, and MET311, as well as hydrogen bond interactions with residues like ARG115 and THR310, have been observed in docking simulations of this compound and its analogues with aromatase nih.govrjeid.com.
Molecular docking is also used to screen newly designed this compound analogues and compare their predicted binding affinities to that of this compound. For instance, one study designed over five thousand this compound-based compounds and used docking to filter for those with potentially higher binding affinity towards aromatase mdpi.comresearchgate.net.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of protein-ligand complexes over time. These simulations complement molecular docking by accounting for the flexibility of both the protein and the ligand. MD simulations have been employed to study the stability of the interaction between this compound and its designed analogues with the aromatase protein nih.govresearchgate.netnih.govmui.ac.irmui.ac.ir.
MD simulations can help assess the stability of the protein-ligand complex over a certain period, typically measured by the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand mdpi.comnih.gov. Lower RMSD values generally indicate a more stable complex. Studies have shown that aromatase bound to this compound and certain designed analogues exhibits relatively low fluctuations, suggesting stability in the binding pocket nih.gov. MD simulations can also reveal details about the specific interactions that are maintained throughout the simulation, providing further validation of docking results and insights into the binding mode mui.ac.ir.
Design of Novel this compound Analogues
Computational approaches are instrumental in the design of novel this compound analogues with potentially improved inhibitory activity or selectivity. Based on the structural information of this compound and its interaction with aromatase derived from docking and MD simulations, researchers can design new compounds with modifications to the this compound scaffold mdpi.comnih.govresearchgate.net.
Diverse R group enumerations are used to generate large libraries of potential analogues in silico mdpi.comnih.gov. These designed compounds are then subjected to virtual screening using molecular docking to identify candidates with predicted high binding affinity to aromatase mdpi.comresearchgate.net. Further computational analyses, such as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and molecular dynamics simulations, are often performed on the top-ranked compounds to assess their drug-like properties and binding stability before experimental synthesis mdpi.comnih.govresearchgate.net. The goal is to design compounds that retain or enhance the desired interaction with aromatase while potentially minimizing interactions with other targets, such as desmolase, to reduce off-target effects mdpi.com.
Synthesis and Characterization of Novel Aromatase Inhibitors
Following computational design and prediction, promising novel this compound analogues are synthesized and characterized experimentally. This involves multi-step chemical synthesis to construct the target molecules, followed by analytical techniques to confirm their structure and purity.
Researchers have synthesized various series of compounds based on the this compound structure or incorporating key features known to be important for aromatase inhibition, such as the triazole or imidazole (B134444) ring researchgate.netbenthamdirect.commdpi.comrsc.orgresearchgate.net. These synthetic efforts aim to explore the SAR systematically by introducing different substituents and modifications to the core structure.
Characterization of the synthesized compounds typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their chemical structures researchgate.net. High-performance liquid chromatography (HPLC) or other chromatographic techniques are used to assess the purity of the synthesized analogues.
Once synthesized and characterized, the novel compounds are evaluated for their ability to inhibit the aromatase enzyme in vitro. This is commonly done using enzyme inhibition assays, such as fluorescence-based assays, which measure the reduction in estrogen production by the enzyme in the presence of the inhibitor mdpi.comresearchgate.netnih.gov. The potency of the inhibitors is typically expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity. These experimental results are crucial for validating the predictions from computational studies and for establishing the SAR of the synthesized series of compounds.
Studies have reported the synthesis and characterization of various this compound analogues and evaluated their aromatase inhibitory activity, comparing their potency to that of this compound mdpi.comresearchgate.netnih.gov. For example, some synthesized triazole or imidazole derivatives have shown significant aromatase inhibitory effects, with some exhibiting IC50 values comparable to or even lower than this compound mdpi.comresearchgate.net.
Activity of this compound Degradation Products and Their Interaction with Aromatase
The chemical stability of this compound has been investigated, and studies have identified degradation products that can form under various conditions, such as acidic, alkaline, and oxidative environments, as well as exposure to light nih.govcnr.itresearchgate.net. The reactivity of the cyano groups in the this compound structure is a key factor leading to the formation of these derivatives nih.govcnr.it.
Research has explored whether these degradation products retain any residual biological activity, specifically their ability to interact with and inhibit the aromatase enzyme. Molecular docking studies have been used to assess the capability of this compound degradation products to bind within the active site of aromatase nih.govcnr.ittandfonline.comresearchgate.net.
Studies have shown that the main degradation products of this compound, such as those resulting from the hydrolysis of the cyano groups or oxidation of the triazole ring, can indeed accommodate themselves within the aromatase active site nih.govcnr.ittandfonline.com. Their interaction with key amino acid residues in the binding pocket has been investigated through docking, suggesting that these degradation compounds could potentially contribute to the sustained inhibitory activity of this compound in vivo nih.govcnr.ittandfonline.com.
Chemometric methods, such as multivariate curve resolution, coupled with spectrophotometric methodologies, have been employed to study the kinetics of this compound degradation and identify the main degradation products formed under different stress conditions nih.govcnr.itresearchgate.net.
Analytical Methodologies for Letrozole in Academic Research
Chromatographic Techniques
Chromatographic methods are widely employed for the separation and quantification of letrozole (B1683767), often coupled with various detection methods. actascientific.comdeepdyve.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a prevalent technique for the determination of this compound in bulk materials, pharmaceutical formulations, and biological fluids. actascientific.comresearchgate.netjrespharm.comptfarm.pldeepdyve.comnih.gov Numerous RP-HPLC methods have been developed and validated for this purpose, often utilizing C18 columns. jrespharm.comptfarm.plnih.govnih.govajpaonline.comresearchgate.netijpsonline.com
Mobile phase compositions vary, commonly including mixtures of methanol (B129727) or acetonitrile (B52724) with water or buffer solutions. jrespharm.comptfarm.plnih.govnih.govajpaonline.comresearchgate.netijpsonline.com UV detection is frequently used, typically at wavelengths around 230-240 nm, where this compound exhibits maximum absorbance. researchgate.netjrespharm.comptfarm.plnih.govnih.govajpaonline.comijpsonline.comresearchgate.net
Research findings demonstrate the successful application of HPLC for this compound analysis. For instance, a stability-indicating RP-HPLC method for this compound in solid lipid nanoparticles used a Zorbax C18 column with a mobile phase of methanol: 0.1% orthophosphoric acid (60:40) and UV detection at 240 nm. jrespharm.com This method showed linearity in the range of 10 to 50 µg/mL with a correlation coefficient of 0.999 and achieved percentage recoveries between 100.26% and 101.93%. jrespharm.com Another RP-HPLC method for this compound in tablets and nanoparticles utilized a FinePak C8 column with a mobile phase of deionized water, acetonitrile, and methanol (50:30:20 v/v/v) and UV detection at 240 nm, showing linearity from 1 to 50 µg/mL with an R² of 0.9999. ptfarm.plresearchgate.net A separate RP-HPLC method for this compound in pure and tablet form used a Symmetry ODS C18 column with methanol: Phosphate Buffer (35:65) and UV detection at 240 nm, demonstrating linearity from 6–14 μg/mL. ajpaonline.com
Data from various HPLC methods highlight their performance characteristics:
| Method Description | Column Type | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| RP-HPLC in solid lipid nanoparticles jrespharm.com | Zorbax C18 | Methanol: 0.1% orthophosphoric acid (60:40) | 240 | 10 – 50 | 0.999 | - | - | 100.26 – 101.93 |
| RP-HPLC in tablets and nanoparticles ptfarm.plresearchgate.net | FinePak C8 | Deionized water: Acetonitrile: Methanol (50:30:20) | 240 | 1 – 50 | 0.9999 | 0.207 | 0.627 | - |
| RP-HPLC in pure and tablet form ajpaonline.com | Symmetry ODS C18 | Methanol: Phosphate Buffer (35:65) | 240 | 6 – 14 | 0.999* | 0.0012 | 0.0036 | 98 – 102 |
| RP-HPLC in pharmaceutical dosage forms ijpsonline.com | RP-C18 | Acetonitrile: Phosphate Buffer (pH 7.8) (70:30) | 232 | 10 – 100 | 0.9993 | 0.51 | 1.52 | 99.53 |
| RP-HPLC in Wistar rat serum nih.gov | Reversed-phase C18 | Methanol–water (70:30) | 239 | 0.15 – 100 | - | 0.15 | - | - |
| Stability-indicating HPLC in tablet dosage forms nih.gov | Lichrosphere 100 C-18 | Methanol: tetra butyl ammonium (B1175870) hydrogen sulfate (B86663) (80:20) | 240 | 0.5 – 150 | 0.9998 | 0.012 | 0.043 | 99.51 |
*Correlation coefficient (r) is 0.999. ajpaonline.com
These studies demonstrate the versatility and effectiveness of HPLC for quantifying this compound in various sample types, with good linearity, accuracy, and precision. jrespharm.comptfarm.plnih.govajpaonline.comijpsonline.com
Ultra-Performance Liquid Chromatography (UPLC) and Ultra-Fast Liquid Chromatography (UFLC)
UPLC and UFLC are advanced chromatographic techniques offering improved speed, resolution, and sensitivity compared to conventional HPLC. actascientific.comdeepdyve.com These techniques are also applied in the analysis of this compound. actascientific.comdeepdyve.com
A stability-indicating RP-UPLC method for this compound in pharmaceutical emulgels utilized an Aquity UPLC BEH C-18 column with an isocratic mobile phase of acetonitrile: water (35:65) and UV detection at 240 nm. qscience.com This method achieved a retention time of 1.80 min and showed linearity from 2.5-200 µg/ml with an R² of 0.9999. qscience.com The LOD and LOQ were found to be 0.025 µg/ml and 0.125 µg/ml, respectively, demonstrating high sensitivity. qscience.com
Gas Chromatography–Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique used for the identification and quantification of volatile and semi-volatile compounds. It has been applied for the analysis of this compound, particularly in biological matrices like urine, often for doping control purposes. jrespharm.comptfarm.pldshs-koeln.deresearchgate.netnih.govnih.govresearchgate.net
A GC-MS method was developed for the identification of this compound and its main metabolite, bis-4-cyanophenylmethanol, in urine. dshs-koeln.denih.govresearchgate.net The analysis involved the detection of the main metabolite, which is detectable for a longer period than this compound itself. dshs-koeln.de Derivatization with MSTFA/NH4I/ethanethiol was used to convert the metabolite to its trimethylsilyl (B98337) (TMS) ether for improved detection by GC/MS. dshs-koeln.de The mass spectrum of the derivatized metabolite showed a molecular ion at m/z 306. dshs-koeln.de
Liquid Chromatography–Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of this compound, especially in complex biological samples like plasma, due to its ability to minimize matrix effects and provide low limits of quantification. actascientific.comdeepdyve.comakjournals.comwikidata.orgmedcraveonline.complos.orgnih.govmdpi.com
Several LC-MS/MS methods have been developed for this compound analysis in human plasma. akjournals.commedcraveonline.complos.orgnih.govmdpi.com These methods often involve simple sample preparation techniques like protein precipitation. akjournals.commedcraveonline.complos.orgnih.govmdpi.com
One LC-MS/MS method for this compound in human plasma used a Kromasil-C18 column with acetonitrile-water as the mobile phase and detection by multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. akjournals.com This method had a short run time of 2.5 minutes and a linearity range of 0.30-50.00 ng/mL, with a LOD of 0.030 ng/mL. akjournals.com Another LC-MS/MS method used a Phenomenex Kinetex C18 column and an API 2000 triple quadrupole mass spectrometer, with detection in negative ion mode using the transition m/z 284.1 → 242.0 for this compound. medcraveonline.com A rapid LC-MS/MS method for this compound in human plasma used a reversed-phase YMC-ODS-C18 column with a mobile phase of water and methanol containing 0.1% formic acid, and MRM detection with the transition m/z 286.2 → 217.1 for this compound. nih.gov This method showed linearity from 1.0-60.0 ng/mL and intra- and inter-batch precision (CV) less than 9.34%. nih.gov
LC-MS/MS is also used for the simultaneous determination of this compound with other drugs, such as palbociclib (B1678290) and ribociclib (B560063), in human plasma, which is relevant for studies involving combination therapies. plos.orgmdpi.com
Key parameters from LC-MS/MS methods:
| Method Description | Column Type | Mobile Phase | Detection Mode/Transitions (m/z) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| LC-MS/MS in human plasma akjournals.com | Kromasil-C18 | Acetonitrile-water | MRM | 0.30 – 50.00 | 0.030 | - |
| LC-MS/MS in human plasma medcraveonline.com | Phenomenex Kinetex C18 | Gradation method (organic/aqueous solvent) | Negative ion mode, m/z 284.1 → 242.0 | - | - | - |
| Rapid LC-MS/MS in human plasma nih.gov | YMC-ODS-C18 | Water with 0.1% formic acid: Methanol with 0.1% formic acid | MRM, m/z 286.2 → 217.1 | 1.0 – 60.0 | - | 1.0 |
| Simultaneous LC-MS/MS for this compound, palbociclib, and ribociclib in human plasma plos.org | - | - | MRM | 0.5 – 500 | - | 0.5 |
| Simultaneous LC-MS method for multiple drugs including this compound in plasma mdpi.com | Kinetex biphenyl | 0.1% formic acid in water: ACN with 0.1% formic acid | ESI-MS | Adjusted to expected levels | Low | Low |
These studies highlight the sensitivity, selectivity, and speed of LC-MS/MS for this compound analysis in biological matrices, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in research. akjournals.complos.orgnih.gov
Spectrophotometric Approaches
Spectrophotometric methods, particularly Ultraviolet (UV) spectrophotometry, are also utilized for the determination of this compound, offering relatively simple and cost-effective approaches. actascientific.comresearchgate.netdeepdyve.comresearchgate.netnih.govwikidata.orgingentaconnect.comnih.govresearchgate.net
Ultraviolet (UV) Spectrophotometry
UV spectrophotometry is a common method for quantifying this compound in bulk form and pharmaceutical formulations. jrespharm.comptfarm.pldeepdyve.comresearchgate.netnih.govingentaconnect.comnih.govresearchgate.net this compound exhibits maximum absorbance in the UV region, typically around 238-240 nm. jrespharm.comnih.govingentaconnect.comnih.govresearchgate.net
Several UV spectrophotometric methods have been developed and validated for this compound. A simple and accurate UV spectrophotometric method for this compound in raw material and tablets showed maximum absorption at 238 nm and obeyed Beer's law in the concentration range of 2-20 µg/mL. nih.govingentaconnect.com Another method reported maximum absorbance at 240 nm and linearity in the range of 1-10 µg/mL. researchgate.net Derivative spectrophotometry (first and second order) and Area Under Curve (AUC) methods have also been developed to enhance selectivity and sensitivity. nih.gov For UV-spectrophotometry, linearity ranges from 0.25–20.0 μg/mL have been reported with detection at 240.0 nm. nih.gov
Data from UV Spectrophotometric methods:
| Method Description | Detection Wavelength (nm) | Linearity Range (µg/mL) | R² |
| UV spectrophotometry in raw material and tablets nih.govingentaconnect.com | 238 | 2 – 20 | 0.9997* |
| UV spectrophotometry in bulk and tablet dosage form researchgate.net | 240 | 1 – 10 | 0.9998 |
| UV-spectrophotometry nih.gov | 240.0 | 0.25 – 20.0 | 0.9994 |
*Correlation coefficient (r) is 0.9997. ingentaconnect.com
These studies indicate that UV spectrophotometry provides a straightforward and effective means for the quantitative analysis of this compound in various samples, particularly where high sensitivity is not the primary requirement. nih.govingentaconnect.comnih.govresearchgate.net
Other Quantitative and Qualitative Methods
Beyond commonly used techniques like HPLC and LC-MS/MS, other chromatographic and electrophoretic methods have been explored for the analysis of this compound in research settings.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) has been employed for the estimation of this compound, particularly in bulk and tablet formulations. A developed HPTLC method utilized pre-coated silica (B1680970) gel plates with a mobile phase consisting of chloroform (B151607) and methanol (9:1 v/v). wisdomlib.orgwisdomlib.org Densitometric evaluation was performed at 254 nm. wisdomlib.orgwisdomlib.org This method offers advantages such as lower mobile phase consumption and faster analysis time compared to some other techniques. wisdomlib.org Validation parameters, including linearity, accuracy, and precision, have been evaluated for such methods. A reported HPTLC method showed a linear range of 500-5500 ng/spot for this compound, with a correlation coefficient of 0.9699. wisdomlib.org The accuracy, determined through recovery studies, ranged from 99.3% to 99.8%. wisdomlib.org The Limit of Detection (LOD) and Limit of Quantification (LOQ) were reported as 42.81 ng/spot and 129.74 ng/spot, respectively. wisdomlib.org
Micellar Electrokinetic Chromatography
Micellar Electrokinetic Chromatography (MEKC) has been investigated for the determination of this compound, including in biological samples like human urine. researchgate.netnih.gov MEKC methods offer simplicity, rapidity, and sensitivity for quantifying this compound and its metabolites. researchgate.net One validated MEKC method for this compound and its metabolite, bis-4-cyanophenylmethanol, in urine utilized a background electrolyte of 70 mM borate (B1201080) buffer (pH 9.2) containing 40 mM SDS. researchgate.net Optimal conditions included a working voltage of 25 kV and a temperature of 20°C. researchgate.net Hydrodynamic injection for 6 seconds was used. researchgate.net This method demonstrated linearity, precision, and accuracy, with a reported LOD of 15 µg/L for both this compound and its metabolite. researchgate.net Another MEKC study explored the simultaneous determination of this compound, imipramine, and their metabolites in human urine, using a background electrolyte of 25 mM SDS, 15 mM borate buffer (pH 9.2), and 15% 2-propanol. nih.gov
Capillary Zone Electrophoresis
Capillary Zone Electrophoresis (CZE) has also been developed for the quantification of this compound in various matrices, including spiked urine samples. actamedicamarisiensis.roresearchgate.net CZE methods can be simple, rapid, and cost-effective. actamedicamarisiensis.ro A CZE method using a 90 mM sodium tetraborate (B1243019) background electrolyte proved effective for this compound determination in a short analysis time, typically less than 2 minutes. actamedicamarisiensis.ro This method utilized a voltage of 20 kV, pressure of 50 mbar/2 seconds, and a temperature of 50°C. actamedicamarisiensis.ro Validation parameters, including linearity, detection, and quantification limits, were determined. actamedicamarisiensis.ro Another CZE method for the simultaneous quantification of this compound, anastrozole (B1683761), and exemestane (B1683764) employed a 100 mM sodium tetraborate background electrolyte containing 5 mM carboxymethyl β-cyclodextrine as a buffer additive. researchgate.net This method achieved separation in approximately 10 minutes. researchgate.net The applicability of CZE for analyzing this compound in biological samples, such as spiked urine, has been demonstrated, suggesting its potential for other biological matrices. researchgate.net
Method Development and Validation for Research Applications
The development and validation of analytical methods for this compound in academic research are critical to ensure the reliability and accuracy of quantitative results in various research matrices and preclinical studies.
Quantification in Research Samples (e.g., cell culture extracts, animal tissues, non-human biological fluids)
Quantifying this compound in complex research samples like cell culture extracts, animal tissues, and non-human biological fluids presents unique challenges due to matrix effects and potentially low concentrations. Various chromatographic techniques, particularly HPLC and LC-MS/MS, are commonly employed for this purpose due to their sensitivity and selectivity. akjournals.comaacrjournals.orgjrespharm.comresearchgate.net
For quantification in animal tissues, such as rat brain tissue in preclinical studies, methods involving liquid-matrix extraction have been developed. aacrjournals.org In one study, a validated LC/MS method was used to quantify this compound in rat plasma and brain tumor samples. aacrjournals.org Liquid-liquid extraction was used for plasma samples, while liquid-matrix extraction was applied to brain tumor homogenates. aacrjournals.org Standard curves were prepared by spiking known amounts of this compound into blank plasma or brain tumor homogenates, often with the addition of an internal standard like deuterated (D4)-letrozole. aacrjournals.org
In cell culture research, metabolomics approaches can be used to study the effects of this compound on cellular metabolism. biocrates.com Analytical techniques like LC-MS/MS are utilized to analyze cell culture lysates or supernatants to identify and quantify metabolic changes induced by this compound treatment. biocrates.com While direct quantification of intracellular this compound in cell culture extracts is often performed using sensitive LC-MS/MS methods, details on specific protocols for this compound extraction from cell lysates in academic research are less extensively reported compared to biological fluids or tissues. However, general principles of sample preparation, including cell lysis and protein precipitation or liquid-liquid extraction, would be applicable.
For non-human biological fluids like animal plasma or serum, validated HPLC and LC-MS/MS methods are routinely used for this compound quantification in pharmacokinetic studies. akjournals.complos.orgtijer.org These methods typically involve sample preparation steps such as protein precipitation or liquid-liquid extraction to isolate the analyte from the complex biological matrix. plos.orgmedcraveonline.com
Application in Preclinical Pharmacokinetic Studies
Preclinical pharmacokinetic studies in animal models, such as rats, are essential for understanding the absorption, distribution, metabolism, and excretion of this compound. akjournals.complos.orgtijer.org Accurate analytical methods are paramount for determining this compound concentrations in biological fluids (e.g., plasma, serum) and tissues over time following administration. akjournals.complos.orgaacrjournals.org
HPLC-based methods, often coupled with UV or mass spectrometry detection, are widely used in preclinical pharmacokinetic studies of this compound. akjournals.complos.orgtijer.org For instance, a sensitive reversed-phase HPLC method with photodiode array detection (RP-HPLC-PDA) was developed and validated for the simultaneous determination of this compound and palbociclib in rat plasma for pharmacokinetic evaluation. akjournals.com This method demonstrated a linearity range of 0.15–100 µg/mL and an LOQ of 0.15 µg/mL for this compound. akjournals.com
LC-MS/MS methods offer higher sensitivity and selectivity, making them particularly suitable for quantifying low concentrations of this compound in biological matrices encountered in pharmacokinetic studies. aacrjournals.orgmedcraveonline.com A validated LC-ESI-MS/MS method for this compound in human plasma, which could be adapted for preclinical animal plasma, reported a linearity range with a lowest standard concentration of 1.56 ng/mL. medcraveonline.com Such methods often involve solid-phase extraction or liquid-liquid extraction for sample clean-up and concentration. aacrjournals.orgmedcraveonline.com
Preclinical pharmacokinetic studies in rats have utilized techniques like intracerebral microdialysis simultaneously with venous blood sampling to assess this compound concentrations in brain extracellular fluid and plasma. plos.org Drug levels in these samples were measured using HPLC. plos.org These studies provide valuable data on tissue penetration and exposure, which are critical for evaluating the potential efficacy and guiding dose optimization in preclinical investigations. plos.orgnih.gov
Data from preclinical pharmacokinetic studies, obtained through validated analytical methods, are often used in conjunction with physiologically-based pharmacokinetic (PBPK) modeling to gain quantitative insights into this compound disposition in animals and to potentially translate findings to humans. plos.org
Stability-Indicating Analytical Methods for Research Formulations (e.g., nanoparticles)
Ensuring the stability of this compound within novel research formulations, particularly nanoparticles and liposomes, is critical for evaluating their potential therapeutic efficacy and reliability. Stability-indicating analytical methods are essential to accurately quantify the intact drug in the presence of its degradation products, formulation excipients, and potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are commonly employed techniques for this purpose in academic research.
Research has focused on developing and validating stability-indicating RP-HPLC methods for this compound in various states, including bulk drug, tablet dosage forms, and novel formulations like solid lipid nanoparticles (SLNs) and liposomes jrespharm.comtijer.orgresearchgate.net. These methods are designed to separate this compound from its degradation products resulting from forced degradation studies under various stress conditions, such as acid and alkaline hydrolysis, oxidation, thermal stress, and photolytic conditions researchgate.netresearchgate.netcu.edu.egnih.gov.
One study describes a sensitive, simple, and rapid stability-indicating RP-HPLC method for the estimation of this compound in solid lipid nanoparticles jrespharm.com. The method utilized a Zorbax C18 column (250 x 4.6 mm ID; 5.0 µm particle size) with isocratic elution using a mobile phase of methanol and 0.1% orthophosphoric acid (60:40) at a flow rate of 0.7 mL/min jrespharm.com. Detection was performed using a UV-Vis detector at 240 nm jrespharm.com. This method was validated according to ICH guidelines, demonstrating linearity over a concentration range of 10 to 50 µg/mL with a correlation coefficient of 0.999 jrespharm.com. The method exhibited good precision with relative standard deviation (RSD) values ≤ 2.0% jrespharm.com. Accuracy studies showed recovery percentages between 100.26% and 101.93% with RSD below 0.2% jrespharm.com. The analytical solution was found to be stable for up to 36 hours at room temperature jrespharm.com.
Another RP-HPLC method for this compound in bulk and tablet dosage forms, which can be adapted for research formulations, employed a Waters C18 column (5µm, 25cmx4.6mm i.d.) with UV detection at 230 nm tijer.org. The mobile phase consisted of Acetonitrile and Buffer (75:25% v/v at pH-2.9) run isocratically at a flow rate of 1.0 ml/min tijer.org. This method showed linearity in the range of 30 to 70 µg/ml with an R² of 0.9985 tijer.org. Intraday and interday precision had RSD values below 1% tijer.org. Forced degradation studies indicated that this compound degraded under oxidative and thermal conditions using this method tijer.org.
Research into the degradation profile of this compound under different stress conditions using spectrophotometric and chemometric methodologies has identified three main derivatives formed under stressing chemical conditions, such as changes in pH or an oxidising environment nih.gov. This compound is highly sensitive to extreme pH values and oxidative conditions, while it is stable under light irradiation researchgate.netresearchgate.netnih.govresearchgate.net. Alkaline degradation appears to be particularly significant, potentially due to the cyano phenyl group in its structure researchgate.net. Acid hydrolysis, oxidative, thermal, and photolytic degradations generally show less degradation compared to alkaline conditions researchgate.netresearchgate.netresearchgate.net.
Forced degradation studies are crucial for proving the stability-indicating power of an analytical method. Typical stress conditions and observed degradation percentages for this compound from one study are presented in the table below tijer.orgresearchgate.net:
| Stress Condition | Time | Assay of Active Substance (%) | Assay of Degraded Products (%) |
| Acid Hydrolysis (0.1 M HCl) | 24 Hrs | 26.79 tijer.org | 78.21 tijer.org |
| Basic Hydrolysis (0.1 M NaOH) | 24 Hrs | 68.77 tijer.org | 45.53 tijer.org |
| Thermal Degradation (50 °C) | 24 Hrs | 81.84 tijer.org | 23.16 tijer.org |
| Oxidative (H₂O₂) | Not specified | Slight degradation researchgate.net | Not specified |
| Photolytic (UV light) | 1 h (365 nm) | Resistant researchgate.net | Not specified |
Note: Data compiled from different studies and may not represent the same experimental conditions precisely tijer.orgresearchgate.net.
Another study investigating the stability of this compound in PEGylated nanoliposomes measured drug release and stability nih.govnih.gov. While specific stability-indicating analytical method details for the nanoliposomes beyond general characterization techniques (SEM, DLS, FTIR) were not extensively detailed in the abstract, the study highlights the importance of assessing stability in such research formulations nih.govnih.gov. The cumulative release from the PEGylated liposomes was measured at different pH values (pH 5.4 and 7.4) nih.govnih.gov.
The development of stability-indicating methods ensures that the observed effects in research studies, particularly those involving novel formulations, are attributable to the intact this compound and not its degradation products, thereby contributing to the scientific accuracy and reliability of the research findings.
Q & A
Q. What experimental models are validated for studying Letrozole’s pharmacokinetics and pharmacodynamics in preclinical research?
Methodological Answer: The this compound-induced polycystic ovarian syndrome (PCOS) rat model is widely used to mimic human hormonal imbalances. Validate the model by confirming insulin resistance, hyperandrogenism, and ovarian morphology changes via histopathology and serum hormone assays (e.g., testosterone, LH/FSH ratios). Dosage standardization is critical: 0.25–1 mg/kg/week this compound administered subcutaneously or orally for 4–8 weeks . For pharmacokinetics, employ HPLC with UV detection (λ = 240 nm) to quantify plasma this compound levels, ensuring validation per ICH guidelines (precision: ≤15% RSD; accuracy: 85–115%) .
Q. How is this compound’s efficacy quantified in in vitro cancer models?
Methodological Answer: Use estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7). Calculate IC₅₀ via dose-response curves (0.1–100 µM this compound over 48–72 hours). Assess viability using MTT assays and validate with apoptosis markers (e.g., Bax/Bcl-2 ratios via RT-PCR). Normalize data to β-actin and apply the ΔΔCt method . Compare results to tamoxifen or other aromatase inhibitors (AIs) to contextualize potency .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
Methodological Answer: Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile:phosphate buffer pH 3.0, 60:40 v/v) is standard. Validate linearity (1–50 µg/mL), precision (intra-day/inter-day RSD <2%), and recovery (98–102%). Cross-validate with UV spectrophotometry (λ = 230 nm) for bulk analysis . For nanoformulations, include particle size analysis (dynamic light scattering) and encapsulation efficiency calculations .
Advanced Research Questions
Q. How can contradictory findings between preclinical and clinical studies on this compound’s neuroprotective effects be resolved?
Methodological Answer: Contradictions often arise from interspecies variability or dosing regimens. Conduct meta-analyses of rodent and human data, adjusting for equivalent dose scaling (e.g., body surface area normalization). Use systems pharmacology modeling to integrate pharmacokinetic (e.g., blood-brain barrier penetration) and transcriptomic data. For example, in Alzheimer’s models, combine this compound with irinotecan (10 mg/kg) and assess synaptic plasticity markers (e.g., PSD-95) alongside cognitive tests (Morris water maze) .
Q. What statistical approaches optimize power in this compound combination therapy trials?
Methodological Answer: In phase 3 trials (e.g., PALOMA-2), use stratified randomization by metastasis site and prior endocrine therapy. Apply Cox proportional hazards models for progression-free survival (PFS) analysis, adjusting for covariates like HER2 status. For adverse events (e.g., neutropenia), employ competing risks models (Fine-Gray) to account for treatment discontinuation. Interim analyses with O’Brien-Fleming boundaries maintain trial integrity .
Q. How do researchers validate this compound’s mechanism in gene regulatory networks for hormone-sensitive cancers?
Methodological Answer: Use RNA-seq or single-cell sequencing on this compound-treated ER+ tumors. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes (e.g., ESR1, PGR). Validate findings via CRISPR-Cas9 knockout in organoids. For example, in the MONALEESA-2 trial, ribociclib + this compound synergistically suppressed CDK4/6-CCND1 pathways; replicate this with ChIP-seq for E2F1 transcription factor binding .
Q. What methodologies address heterogeneity in systematic reviews of this compound-TCM combination therapies?
Methodological Answer: Follow PRISMA guidelines and assess bias via Cochrane ROB 2.0. Stratify studies by TCM type (e.g., Cinnamon vs. Tribulus terrestris) and use random-effects meta-analysis (DerSimonian-Laird) for pooled odds ratios. Sensitivity analyses exclude outliers (e.g., studies with <30 participants). For PCOS trials, subgroup by diagnostic criteria (Rotterdam vs. NIH) .
Data Interpretation and Conflict Resolution
Q. How should researchers interpret conflicting results in this compound’s apoptotic gene modulation?
Methodological Answer: Contradictions in Bax/Bcl-2 ratios may stem from cell-line-specific pathways or treatment duration. Replicate experiments across multiple cell lines (e.g., T47D, ZR-75-1) and use siRNA to silence compensatory genes (e.g., MCL-1). Apply Bayesian hierarchical models to aggregate data, weighting studies by sample size and methodological rigor .
Q. What strategies reconcile discrepancies in this compound’s efficacy across ethnic cohorts?
Methodological Answer: Ethnopharmacogenomic analyses identify SNPs in CYP19A1 (aromatase gene) affecting this compound metabolism. Use GWAS to correlate variants (e.g., rs4646) with plasma drug levels and clinical outcomes. In trials like PALOMA-2, pre-stratify by ancestry and apply mixed-effects models to adjust for genetic admixture .
Experimental Design Innovations
Q. How can adaptive trial designs accelerate this compound’s repurposing for non-oncological indications?
Methodological Answer: Implement Bayesian response-adaptive randomization (e.g., I-SPY 2 framework). For endometriosis, define early endpoints (e.g., pain scores at 12 weeks) to reallocate patients to this compound or placebo arms dynamically. Use predictive biomarkers (e.g., serum VEGF) for enrichment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
